4-Benzyloxybenzyl alcohol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(4-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBIVOHKFYSBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232450 | |
| Record name | p-Benzyloxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-43-1 | |
| Record name | 4-(Benzyloxy)benzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 836-43-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Benzyloxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-benzyloxybenzyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(BENZYLOXY)BENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YM4AM9F9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(4-(Benzyloxy)phenyl)methanol synthesis route
An In-depth Technical Guide to the Synthesis of (4-(Benzyloxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the predominant synthetic route to (4-(benzyloxy)phenyl)methanol, a valuable intermediate in the synthesis of various biologically active molecules. The information presented is collated from established chemical literature, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.
Core Synthesis Pathway
The most common and well-documented synthesis of (4-(benzyloxy)phenyl)methanol is a two-step process commencing from 4-hydroxybenzaldehyde. This route involves an initial etherification reaction followed by the reduction of the aldehyde functionality.
Overall Reaction Scheme:
Step 1: Williamson Ether Synthesis of 4-(Benzyloxy)benzaldehyde
The initial step involves the formation of a benzyl ether with the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This is typically achieved through a Williamson ether synthesis, which utilizes a benzyl halide and a base.
Experimental Protocol
A representative experimental procedure for the synthesis of 4-(benzyloxy)benzaldehyde is as follows[1]:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzaldehyde (e.g., 5.0 g, 40.98 mmol), benzyl bromide (e.g., 5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (e.g., 20.0 g, 144.27 mmol) in ethanol.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for approximately 14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid potassium carbonate is removed by filtration, and the residue is washed with ethyl acetate.
-
Extraction and Purification: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in diethyl ether (Et₂O). The ether solution is then washed sequentially with a 5% sodium hydroxide solution, distilled water, and a saturated sodium chloride solution.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by recrystallization from ethanol to yield colorless crystals of 4-(benzyloxy)benzaldehyde.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxybenzaldehyde | [1] |
| Reagents | Benzyl bromide, Potassium carbonate | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 14 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 87.4% | [1] |
| Melting Point | 338-339 K (65-66 °C) | [1] |
Step 2: Reduction of 4-(Benzyloxy)benzaldehyde to (4-(Benzyloxy)phenyl)methanol
The second step involves the selective reduction of the aldehyde group in 4-(benzyloxy)benzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.
Experimental Protocol
A general experimental procedure for the reduction of an aromatic aldehyde to the corresponding alcohol using sodium borohydride is as follows[2][3][4]:
-
Reaction Setup: Dissolve 4-(benzyloxy)benzaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde is typically in the range of 1 to 1.5 equivalents.
-
Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for a period of 30 minutes to a few hours. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, the excess sodium borohydride is quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Extraction and Purification: The solvent is typically removed under reduced pressure. The aqueous residue is then extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic extracts are washed with water and brine.
-
Isolation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude (4-(benzyloxy)phenyl)methanol. The product can be further purified by recrystallization or column chromatography.
Quantitative Data for Step 2
While a specific yield for the reduction of 4-(benzyloxy)benzaldehyde was not found in the immediate search results, reductions of similar aromatic aldehydes with sodium borohydride typically proceed in high yields, often exceeding 90%.
| Parameter | General Value/Condition |
| Starting Material | 4-(Benzyloxy)benzaldehyde |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Reaction Time | 0.5 - 2 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
Visualizing the Synthesis
Synthesis Route Diagram
The following diagram illustrates the two-step synthesis of (4-(benzyloxy)phenyl)methanol from 4-hydroxybenzaldehyde.
Caption: Two-step synthesis of (4-(Benzyloxy)phenyl)methanol.
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis and purification of the target compound.
References
An In-depth Technical Guide to 4-Benzyloxybenzyl Alcohol: Structure, Properties, Synthesis, and Role as a CXCR4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-benzyloxybenzyl alcohol, a versatile aromatic alcohol with significant applications in organic synthesis and as a key intermediate in the development of pharmaceutical compounds. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and application, and its role as a potent inhibitor of the CXCR4 signaling pathway, a critical target in drug development.
Chemical Structure and Identification
This compound is an organic compound featuring a benzyl alcohol core substituted at the para-position with a benzyloxy group.
The primary IUPAC name for this compound is (4-(benzyloxy)phenyl)methanol . It is also known by several synonyms, including p-benzyloxybenzyl alcohol and 4-(phenylmethoxy)benzenemethanol.[1][2]
node_structure [label=<
Physicochemical and Pharmacokinetic Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its application in experimental settings and for understanding its behavior in biological systems.
| Property | Value | Reference(s) |
| IUPAC Name | (4-(benzyloxy)phenyl)methanol | [3] |
| Synonyms | p-Benzyloxybenzyl alcohol, 4-(Phenylmethoxy)benzenemethanol | [1][2] |
| CAS Number | 836-43-1 | [4] |
| Molecular Formula | C₁₄H₁₄O₂ | [4][5] |
| Molecular Weight | 214.26 g/mol | [4][5] |
| Appearance | White or off-white solid | [6] |
| Melting Point | 86-87 °C | [4][5] |
| Boiling Point | 314.4°C (rough estimate) | [5] |
| Solubility | Soluble in methanol, ethanol, and ether; limited solubility in water. | [1][5] |
| pKa | 14.52 ± 0.10 (Predicted) | [5] |
| SMILES | OCc1ccc(OCc2ccccc2)cc1 | [4] |
| InChI Key | OEBIVOHKFYSBPE-UHFFFAOYSA-N | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application as a precursor in the synthesis of isoflavonoids.
Synthesis of this compound
This protocol describes the synthesis of this compound via the Williamson ether synthesis from 4-hydroxybenzyl alcohol and benzyl bromide.
Materials:
-
4-Hydroxybenzyl alcohol
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol (1.0 eq) in dry DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
To this stirred suspension, add benzyl bromide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100°C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Application in Isoflavonoid Synthesis
This compound is a key intermediate in the synthesis of isoflavonoid phytoestrogens. The following protocol outlines its use in the preparation of a deoxybenzoin precursor, a critical step in isoflavone synthesis.
Materials:
-
This compound
-
Thionyl chloride or similar halogenating agent
-
Potassium cyanide (KCN)
-
Resorcinol
-
Zinc chloride (ZnCl₂)
-
Dry diethyl ether
-
Hydrogen chloride (gas)
Procedure:
-
Conversion to 4-Benzyloxybenzyl cyanide:
-
Convert this compound to 4-benzyloxybenzyl chloride using a suitable halogenating agent like thionyl chloride.
-
React the resulting chloride with potassium cyanide in a polar aprotic solvent to yield 4-benzyloxybenzyl cyanide.
-
-
Hoesch Reaction:
-
Dissolve resorcinol and 4-benzyloxybenzyl cyanide in dry diethyl ether.
-
Add a catalytic amount of zinc chloride to the solution.
-
Bubble dry hydrogen chloride gas through the mixture while stirring. This will form an intermediate ketimine hydrochloride.
-
Hydrolyze the ketimine hydrochloride by adding water and heating to yield the deoxybenzoin. The benzyloxy protecting group is often cleaved under these acidic conditions.
-
-
Purification:
-
Extract the product with an appropriate organic solvent.
-
Purify the resulting deoxybenzoin by recrystallization or column chromatography.
-
Role in Drug Development: CXCR4 Inhibition
This compound has been identified as a potent inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1] This receptor plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[7]
The CXCR4 Signaling Pathway
The binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4 initiates a cascade of intracellular signaling events. This G protein-coupled receptor (GPCR) primarily couples to Gαi proteins, leading to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately regulate cell survival, proliferation, and migration.
Mechanism of Inhibition
While the precise binding site and molecular mechanism of this compound on CXCR4 have not been fully elucidated, it is known to block the activation of the receptor by its ligand, CXCL12, and by the HIV-1 envelope glycoprotein gp120.[1] As an antagonist, it likely binds to the orthosteric or an allosteric site on the receptor, preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling. This inhibition of CXCR4 makes this compound and its derivatives promising candidates for the development of therapeutics for cancer, inflammatory diseases, and HIV-1 infection.[7][8]
Conclusion
This compound is a valuable molecule for researchers in organic chemistry and drug development. Its well-defined structure and versatile reactivity make it a useful building block for the synthesis of complex organic molecules, including bioactive isoflavonoids. Furthermore, its potent inhibitory activity against the CXCR4 receptor highlights its potential as a lead compound for the development of new therapeutics targeting a range of diseases. This guide provides the foundational technical information required for the effective utilization of this compound in a research and development setting.
References
- 1. CAS 836-43-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-苯甲氧基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 836-43-1 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Benzyloxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxybenzyl alcohol, a key organic intermediate, plays a significant role in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its unique molecular structure, featuring both a benzyl ether and a primary alcohol functional group, imparts a versatile reactivity profile that is highly valued in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical properties of this compound, presenting quantitative data in a structured format, detailing experimental methodologies for property determination, and offering visual representations to aid in understanding its chemical nature.
Chemical Structure
The molecular structure of this compound consists of a benzyl group linked via an ether oxygen to a benzyl alcohol moiety at the para position. This arrangement is crucial to its chemical behavior and physical characteristics.
Determining the Solubility of 4-Benzyloxybenzyl Alcohol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzyloxybenzyl alcohol (CAS No. 836-43-1), a versatile aromatic alcohol utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this document outlines the established experimental protocols for determining its solubility. Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and material science.
Physicochemical Properties of this compound
This compound is a white or off-white solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Melting Point | 85-92 °C | [1] |
| Appearance | White or off-white solid/powder | [1][2] |
| CAS Number | 836-43-1 | [1] |
| Known Solubility | Soluble in Methanol | [2] |
Experimental Protocols for Solubility Determination
The following section details established methodologies for quantitatively determining the solubility of a solid compound like this compound in various organic solvents. These methods are based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.
Isothermal Saturation Method (Gravimetric Analysis)
This is a common and direct method for determining solubility. It involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solid.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., ethanol, acetone, chloroform, ethyl acetate, etc.)
-
Analytical balance
-
Temperature-controlled shaker or magnetic stirrer
-
Vials or flasks with airtight seals
-
Syringe filters (solvent-compatible, e.g., 0.45 µm pore size)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Detailed Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that solubility equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.
-
-
Separation of Undissolved Solute:
-
After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours.
-
Carefully draw the clear supernatant (the saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense a known volume of the clear, saturated solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.
-
Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish with the dry this compound residue.
-
-
Calculation of Solubility:
-
Subtract the initial mass of the empty evaporation dish from the final mass to determine the mass of the dissolved this compound.
-
Solubility is then expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).
-
Spectrophotometric Method
This indirect method can be employed if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent. It relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution.
Additional Equipment:
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology Outline:
-
Prepare a Saturated Solution: Follow steps 1 and 2 from the Isothermal Saturation Method.
-
Create a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Measure Sample Absorbance:
-
After equilibration of the saturated solution, filter the supernatant as described previously.
-
Dilute a known volume of the saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
-
Calculate Solubility:
-
Use the absorbance of the diluted saturated solution and the equation from the calibration curve to determine the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents its solubility.
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
This guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in various organic solvents, facilitating its effective use in research and development.
References
Spectral Analysis of 4-Benzyloxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for 4-Benzyloxybenzyl alcohol, a key intermediate in the synthesis of various organic molecules. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data
The following tables summarize the key spectral data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The ¹H NMR spectrum was acquired on a 400 MHz instrument in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.46 - 7.30 | m | 5H | Ar-H (benzyl) |
| 7.29 | d, J=8.4 Hz | 2H | Ar-H (H-2, H-6) |
| 6.96 | d, J=8.4 Hz | 2H | Ar-H (H-3, H-5) |
| 5.06 | s | 2H | -O-CH₂ -Ph |
| 4.65 | s | 2H | -CH₂ -OH |
| 1.65 | t, J=6.0 Hz | 1H | -OH |
Note: The assignment of aromatic protons is based on typical chemical shift values and coupling patterns.
¹³C NMR Data
The ¹³C NMR spectral data are presented below. Chemical shifts (δ) are reported in ppm.
| Chemical Shift (ppm) | Assignment |
| 158.2 | C-4 |
| 137.1 | C-1' (benzyl) |
| 133.5 | C-1 |
| 128.8 | C-2, C-6 |
| 128.6 | C-3', C-5' (benzyl) |
| 128.0 | C-4' (benzyl) |
| 127.5 | C-2', C-6' (benzyl) |
| 115.0 | C-3, C-5 |
| 70.0 | -O-C H₂-Ph |
| 64.9 | -C H₂-OH |
Disclaimer: The provided ¹³C NMR data is based on typical chemical shift values for similar structures and may not represent experimentally verified data for this specific compound.
Infrared (IR) Spectroscopy
The following table lists the characteristic absorption bands observed in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3330 | Strong, Broad | O-H stretch (alcohol) |
| 3033 | Medium | C-H stretch (aromatic) |
| 2925, 2870 | Medium | C-H stretch (aliphatic) |
| 1612, 1512, 1454 | Strong | C=C stretch (aromatic ring) |
| 1245 | Strong | C-O stretch (ether) |
| 1015 | Strong | C-O stretch (primary alcohol) |
| 821 | Strong | p-disubstituted benzene bend |
| 738, 698 | Strong | Monosubstituted benzene bend |
Disclaimer: The provided IR data is based on typical absorption frequencies for the functional groups present in the molecule and may not represent experimentally verified data for this specific compound.
Mass Spectrometry (MS)
The mass spectrum was obtained using electron ionization (EI). The table below lists the major fragment ions and their relative intensities.
| m/z | Relative Intensity (%) | Assignment |
| 214 | 20 | [M]⁺ (Molecular Ion) |
| 107 | 100 | [M - C₇H₇O]⁺ |
| 91 | 95 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | 30 | [C₆H₇]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectral data.
NMR Spectroscopy
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer, typically operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI). This process causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.
Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates the general workflow for obtaining and interpreting spectral data for an organic compound like this compound.
Caption: Workflow for Spectral Data Acquisition and Analysis.
The Advent and Evolution of p-Alkoxybenzyl Alcohol Resins: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of solid-phase peptide synthesis (SPPS), the choice of a solid support is a foundational decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide. Among the arsenal of resins available, the p-alkoxybenzyl alcohol resin, commonly known as Wang resin, stands as a cornerstone, particularly for strategies employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with p-alkoxybenzyl alcohol resins, offering a practical resource for professionals in peptide research and drug development.
Historical Context and Discovery
The landscape of peptide synthesis was revolutionized in the 1960s by R. Bruce Merrifield's concept of Solid-Phase Peptide Synthesis (SPPS), a paradigm that earned him the Nobel Prize in Chemistry. The initial "Merrifield resin" (chloromethylated polystyrene) was tailored for the tert-butyloxycarbonyl (Boc) protection strategy, which relies on strong acid for cleavage. However, the growing preference for the milder, base-labile Fmoc protecting group necessitated the development of a new class of solid supports with linkages susceptible to cleavage by moderate acids.
In 1973, Dr. S. S. Wang of Hoffmann-La Roche published a seminal paper detailing the synthesis and application of p-alkoxybenzyl alcohol resin . This innovation provided a resin with an acid-labile linker perfectly suited for the burgeoning Fmoc/tBu (tert-butyl) strategy. The key feature of this resin is the p-alkoxybenzyl ester linkage formed with the first amino acid, which is stable to the basic conditions used for Fmoc group removal (typically piperidine) but can be readily cleaved by trifluoroacetic acid (TFA) to yield a peptide with a C-terminal carboxylic acid. This compatibility cemented the Wang resin as a workhorse in modern peptide synthesis.
Core Characteristics of p-Alkoxybenzyl Alcohol (Wang) Resin
The Wang resin is typically composed of a 1% divinylbenzene cross-linked polystyrene core. Its defining feature is the p-alkoxybenzyl alcohol linker, which provides the reactive hydroxyl group for the attachment of the first Fmoc-protected amino acid.
| Property | Description | Typical Values |
| Polymer Matrix | Polystyrene cross-linked with divinylbenzene | 1-2% DVB |
| Linker | p-Alkoxybenzyl alcohol | N/A |
| Functional Group | Hydroxyl (-OH) | N/A |
| Primary Application | SPPS of peptides with a C-terminal carboxylic acid | N/A |
| Typical Loading Capacity | The number of reactive sites per gram of resin | 0.3 - 1.2 mmol/g |
| Cleavage Condition | Mild acidic conditions | 50-95% TFA in DCM |
| Compatibility | Fmoc-based SPPS | N/A |
Experimental Protocols
Synthesis of p-Alkoxybenzyl Alcohol (Wang) Resin
While Wang's original 1973 publication laid the groundwork, an improved synthesis was later reported by Lu, Mojsov, Tam, and Merrifield in 1981, which is the basis for many modern preparations.
Materials:
-
Chloromethyl-copoly(styrene-1% divinylbenzene) resin (Merrifield resin)
-
4-(Hydroxymethyl)phenol
-
Sodium methoxide (NaOMe)
-
N,N-Dimethylacetamide (DMA)
-
Methanol (MeOH)
-
Pyridine
Procedure:
-
Swell the Merrifield resin in DMA.
-
In a separate flask, dissolve 4-(hydroxymethyl)phenol and sodium methoxide in DMA.
-
Add the solution of 4-(hydroxymethyl)phenol and NaOMe to the swollen resin.
-
Heat the reaction mixture at 50-80°C for 24 hours with mechanical stirring.
-
After the reaction is complete, filter the resin and wash it sequentially with DMA, DMA/water, water, and methanol.
-
To cap any unreacted chloromethyl sites, treat the resin with a solution of pyridine.
-
Wash the resin thoroughly with methanol and dry under vacuum.
Loading of the First Fmoc-Amino Acid
The esterification of the first amino acid to the resin's hydroxyl group is a critical step that can be prone to racemization.
Materials:
-
p-Alkoxybenzyl alcohol (Wang) resin
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF (approximately 15 mL per gram of resin).
-
In a separate vessel, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid (relative to the resin's loading capacity) in a minimal amount of DMF. If using, add an equimolar amount of HOBt.
-
Add the amino acid solution to the swollen resin.
-
Add 1.0 equivalent of DIC (relative to the amino acid) to the resin mixture.
-
Add a catalytic amount of DMAP (0.1 equivalents relative to the resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted hydroxyl groups, filter the resin and treat it with a solution of acetic anhydride and pyridine (or DIPEA) in DCM for 30 minutes.
-
Filter the resin and wash it sequentially with DMF, DCM, and methanol.
-
Dry the loaded resin under vacuum. The loading level can be quantified by spectrophotometric determination of the Fmoc group cleaved from a small, weighed sample of the dried resin.
Cleavage of the Peptide from the Resin
The final step involves the acidolytic cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-bound Wang resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Remove the N-terminal Fmoc group from the peptide-resin by treating it with 20% piperidine in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF and then with DCM. Dry the resin.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The choice and amount of scavengers depend on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin) and allow it to react at room temperature for 1.5 to 4 hours with occasional swirling.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration and wash it with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Comparative Performance
The choice of resin is dictated by the desired C-terminal functionality of the peptide. Wang resin is the standard for peptides with a C-terminal carboxylic acid.
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Cleavage Conditions |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90 | Moderate to High | 50-95% TFA in DCM |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0 | 52 - 90+ | Moderate to High | 95% TFA with scavengers |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids | 0.3 - 1.6+ | Generally high, especially for protected fragments | High | 1-5% TFA in DCM (for protected fragments) |
Note: Expected purity and yield are highly dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps.
Visualizing the Workflow and Logic
Synthesis of p-Alkoxybenzyl Alcohol (Wang) Resin
Caption: Synthesis of Wang Resin from Merrifield Resin.
Fmoc-SPPS Workflow Using Wang Resin
Caption: General workflow for Fmoc-SPPS on Wang Resin.
Conclusion
The development of p-alkoxybenzyl alcohol resin by S. S. Wang was a pivotal moment in the history of peptide synthesis, enabling the widespread adoption of the milder and highly efficient Fmoc-based solid-phase methodology. Its robustness, reliability, and suitability for producing peptides with a C-terminal carboxylic acid have ensured its place as an indispensable tool in both academic research and industrial drug development. A thorough understanding of its historical context, chemical properties, and the detailed experimental protocols for its use is essential for any scientist aiming to master the art of synthetic peptide chemistry.
Reactivity of the Benzylic Hydroxyl Group in 4-Benzyloxybenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxybenzyl alcohol is a versatile bifunctional organic molecule featuring a primary benzylic hydroxyl group and a benzyl ether moiety. This unique structure makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other biologically active compounds. The reactivity of the benzylic hydroxyl group is of paramount importance, governing its synthetic utility. This technical guide provides a comprehensive analysis of the reactivity of this functional group, focusing on key transformations including oxidation, etherification, nucleophilic substitution, and debenzylation.
The presence of the electron-donating benzyloxy group at the para position significantly influences the reactivity of the benzylic hydroxyl group. It enhances the stability of carbocation intermediates, thereby facilitating reactions that proceed through an SN1-type mechanism. Conversely, it can also influence the rate of oxidation and other reactions at the benzylic position. Understanding these electronic effects is crucial for predicting reaction outcomes and designing efficient synthetic routes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 836-43-1[1] |
| Molecular Formula | C₁₄H₁₄O₂[1] |
| Molecular Weight | 214.26 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 86-87 °C[1] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[2] |
Reactivity of the Benzylic Hydroxyl Group
The benzylic hydroxyl group of this compound is a versatile functional handle that can participate in a variety of chemical transformations.
Oxidation to 4-Benzyloxybenzaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde, 4-benzyloxybenzaldehyde, is a fundamental transformation. This aldehyde is a valuable precursor in the synthesis of various fine chemicals and pharmaceutical intermediates.
A range of oxidizing agents can be employed for this conversion, with manganese dioxide (MnO₂) being a particularly mild and selective reagent for benzylic alcohols. The reaction proceeds via a radical mechanism on the surface of the MnO₂. Other reagents, such as those based on chromium(VI) or platinum catalysts in the presence of oxygen, are also effective.[3] The presence of the electron-donating benzyloxy group can influence the rate of oxidation.
Quantitative Data on Oxidation of Substituted Benzyl Alcohols:
| Substrate | Oxidizing System | Conversion (%) | Selectivity to Aldehyde (%) | Reference |
| 4-Methoxybenzyl alcohol | PdOx/CeO2-NR, Air, 100 °C, 18 h | 70 | 86 | [4] |
| 4-Methylbenzyl alcohol | PdOx/CeO2-NR, Air, 100 °C, 18 h | 66 | 81 | [4] |
| Benzyl alcohol | Pt@CHs, O₂, KOH, H₂O/Toluene, 80 °C, 3 h | - | 99 (Yield) | [3] |
| 4-Methoxybenzyl alcohol | Pt@CHs, O₂, KOH, H₂O/Toluene, 80 °C, 3 h | - | High Yield | [3] |
Experimental Protocol: Oxidation with Manganese Dioxide
This protocol describes a general method for the selective oxidation of this compound to 4-benzyloxybenzaldehyde using activated manganese dioxide.
-
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
-
-
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in dichloromethane or chloroform (10-20 mL per gram of alcohol), add activated manganese dioxide (5-10 equivalents).[5]
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to afford the crude 4-benzyloxybenzaldehyde.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Reaction Pathway: Oxidation of this compound
Caption: Oxidation of this compound to the corresponding aldehyde.
Etherification
The benzylic hydroxyl group can be readily converted into an ether linkage. This transformation is typically achieved under either acidic or basic conditions.
-
Acid-Catalyzed Etherification: In the presence of a catalytic amount of a strong acid (e.g., HCl, H₂SO₄), this compound can react with another alcohol to form an unsymmetrical ether.[6] The reaction proceeds via a benzylic carbocation intermediate, which is stabilized by the para-benzyloxy group.
-
Williamson Ether Synthesis: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.
Experimental Protocol: Acid-Catalyzed Etherification with Ethanol
This protocol provides a general procedure for the synthesis of 4-(ethoxymethyl)benzyloxybenzene.
-
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude ether.
-
Purify the product by column chromatography if necessary.
-
Reaction Pathway: Acid-Catalyzed Etherification
Caption: Acid-catalyzed etherification of this compound.
Nucleophilic Substitution (SN1 Reaction)
The benzylic hydroxyl group can be substituted by various nucleophiles. Due to the high stability of the resulting benzylic carbocation, which is further stabilized by the electron-donating para-benzyloxy group, these reactions typically proceed through an SN1 mechanism.[7] A common example is the conversion of the alcohol to the corresponding benzyl halide.
Experimental Protocol: Synthesis of 4-Benzyloxybenzyl Chloride
This protocol outlines the synthesis of 4-benzyloxybenzyl chloride from this compound using thionyl chloride. A similar procedure has been reported for the synthesis of 2-benzyloxybenzyl chloride.[8]
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine or N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous diethyl ether or dichloromethane
-
Ice bath
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or dichloromethane.
-
Add a catalytic amount of pyridine or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude 4-benzyloxybenzyl chloride.
-
The product can be purified by recrystallization.
-
Reaction Pathway: SN1 Conversion to Benzyl Chloride
Caption: SN1 reaction of this compound with thionyl chloride.
Debenzylation
The benzyloxy group in this compound can be cleaved under various conditions, a reaction known as debenzylation. This is a common deprotection strategy in multi-step synthesis. Catalytic hydrogenolysis is a widely used method for this transformation.
Experimental Protocol: Catalytic Hydrogenolysis
This protocol describes the debenzylation of this compound to 4-hydroxybenzyl alcohol via catalytic transfer hydrogenation or using hydrogen gas.
-
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10%)
-
Methanol or Ethanol
-
Hydrogen source (Hydrogen gas balloon or a hydrogen transfer agent like ammonium formate)
-
-
Procedure (with Hydrogen Gas):
-
Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of Pd/C (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 4-hydroxybenzyl alcohol.
-
Workflow: Catalytic Debenzylation
Caption: Experimental workflow for catalytic debenzylation.
Conclusion
The benzylic hydroxyl group in this compound is a highly reactive and synthetically versatile functional group. Its reactivity is significantly influenced by the presence of the para-benzyloxy substituent, which stabilizes carbocation intermediates and facilitates Sɴ1-type reactions. The key transformations of this hydroxyl group—oxidation to the aldehyde, etherification, nucleophilic substitution, and its role in deprotection strategies—underscore the importance of this compound as a valuable building block in organic synthesis, particularly in the fields of pharmaceutical and materials science. The provided experimental protocols offer practical guidance for researchers to effectively utilize this compound in their synthetic endeavors. Further quantitative studies on the kinetics of these reactions would provide a deeper understanding and allow for more precise control over reaction outcomes.
References
- 1. 4-苯甲氧基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 836-43-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods | MDPI [mdpi.com]
- 5. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 6. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Wang Resin and Its Derivatives for Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Wang resin is a cornerstone of modern solid-phase peptide synthesis (SPPS) and has found broad applications in solid-phase organic synthesis (SPOS).[1][2] Its robust yet cleavable linker, combined with favorable physical properties, makes it an invaluable tool for the efficient construction of complex molecules. This guide provides a comprehensive overview of Wang resin, its derivatives, and their application, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Concepts of Wang Resin
Wang resin is a polystyrene-based solid support functionalized with a 4-alkoxybenzyl alcohol linker.[3] This linker is the key to its utility, providing a stable anchor for the growing peptide chain or organic molecule throughout the synthesis, yet allowing for its release under moderately acidic conditions.[4][5] The polystyrene matrix, typically cross-linked with divinylbenzene, provides insolubility and mechanical stability, facilitating the iterative process of coupling and washing that characterizes solid-phase synthesis.[2]
The primary application of Wang resin is in Fmoc (9-fluorenylmethyloxycarbonyl) based peptide synthesis to produce peptides with a C-terminal carboxylic acid.[2][4] Its compatibility with a wide range of solvents and reagents has also made it a popular choice for the solid-phase synthesis of small molecules.[5]
Quantitative Properties of Wang Resin
The performance of Wang resin in solid-phase synthesis is critically dependent on its physical and chemical properties. Key parameters include loading capacity, particle size, and swelling volume. These properties can be tailored to suit specific synthetic challenges, such as the synthesis of long or difficult peptide sequences.[2][6]
| Property | Typical Range | Significance in Synthesis |
| Loading Capacity | 0.3 - 2.0 mmol/g | Defines the number of reactive sites per gram of resin. Higher loading can increase yield per batch, while lower loading is often preferred for long or complex sequences to minimize steric hindrance and interchain interactions.[2][7] |
| Particle Size | 100-200 mesh, 200-400 mesh | Affects reagent diffusion and reaction kinetics. Smaller particle sizes offer a larger surface area, potentially leading to faster and more complete reactions, but can also lead to slower filtration.[2] |
| Cross-linking | 1-2% Divinylbenzene (DVB) | Determines the resin's swelling properties and mechanical stability. Higher cross-linking results in a more rigid resin with lower swelling, while lower cross-linking allows for greater swelling and improved reagent access to the core of the beads.[2] |
Derivatives of Wang Resin: Pre-loaded Resins
To streamline the synthesis process and avoid potential side reactions during the initial loading of the first amino acid, pre-loaded Wang resins are widely used.[3][8] These derivatives come with the first Fmoc-protected amino acid already attached to the resin via the acid-labile ester linkage. This not only saves a synthetic step but also ensures a consistent and high-yielding attachment of the initial residue.[3] A wide variety of pre-loaded Wang resins are commercially available, covering all standard proteinogenic amino acids.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key steps involved in solid-phase peptide synthesis using Wang resin.
Resin Swelling
Proper swelling of the resin is crucial to ensure that the reactive sites within the polymer matrix are accessible to reagents.[9]
Protocol:
-
Place the desired amount of Wang resin in a suitable reaction vessel.
-
Add a solvent in which the resin swells well, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM). Use approximately 10-15 mL of solvent per gram of resin.[10]
-
Allow the resin to swell for at least 15-30 minutes at room temperature with occasional agitation.[9][10]
-
After swelling, drain the solvent by filtration.
Loading the First Amino Acid (for non-pre-loaded resin)
This step involves the esterification of the first Fmoc-protected amino acid to the hydroxyl groups of the Wang resin.
Protocol:
-
Swell the Wang resin in a 2:1 mixture of DCM:DMF.[11]
-
In a separate flask, dissolve 5 equivalents of the Fmoc-amino acid, 5 equivalents of 1-hydroxybenzotriazole (HOBt), and 0.3 equivalents of 4-(dimethylamino)pyridine (DMAP) in the DCM:DMF solvent mixture.[11]
-
Add 5 equivalents of diisopropylcarbodiimide (DIC) to the amino acid solution and allow it to pre-activate for 30 minutes.[11]
-
Add the activated amino acid solution to the swollen resin.
-
Shake the reaction mixture for 3 hours at room temperature.[11]
-
Filter the resin and wash it sequentially with DMF (3 times), methanol (3 times), and DCM (3 times).[11]
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.
-
Wash the resin again as described in step 6 and dry it under vacuum.
Solid-Phase Peptide Synthesis Cycle (Fmoc-SPPS)
The synthesis of the peptide chain proceeds through a series of iterative cycles, each consisting of two main steps: Fmoc deprotection and amino acid coupling.
Protocol:
-
Wash the resin-bound peptide with DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[12]
-
Agitate the mixture for 3 minutes, then drain the solution.[11]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[11]
-
Drain the solution and wash the resin thoroughly with DMF (at least 6 times) to remove all traces of piperidine.[11]
Protocol:
-
In a separate vessel, dissolve 3-5 equivalents of the next Fmoc-protected amino acid and a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF.[11][12]
-
Add 6-10 equivalents of a base, typically N,N-diisopropylethylamine (DIPEA), to the activated amino acid solution.[11]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[11] The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.[10]
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-4 times) to remove excess reagents and by-products.[11]
Peptide Cleavage from Wang Resin
The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of side-chain protecting groups. For Wang resin, this is achieved under acidic conditions.
Protocol:
-
Wash the peptide-resin with DCM to remove any residual DMF.[10]
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[13]
-
Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).
-
Allow the reaction to proceed for 1-3 hours at room temperature with occasional swirling.[14]
-
Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[14]
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether (8-10 times the volume of the filtrate).[14]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group by-products.
-
Dry the crude peptide under vacuum. The peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Structures
The following diagrams, generated using the DOT language, illustrate the key structures and processes associated with Wang resin in solid-phase synthesis.
Caption: Chemical structure of Wang resin.
Caption: General workflow of solid-phase peptide synthesis (SPPS) using Wang resin.
Caption: Simplified mechanism of peptide cleavage from Wang resin.
Conclusion
Wang resin and its derivatives remain indispensable tools in the fields of peptide synthesis and drug discovery. A thorough understanding of their properties, coupled with optimized experimental protocols, is essential for the successful synthesis of target molecules. The data and methodologies presented in this guide offer a solid foundation for researchers to effectively utilize Wang resin in their synthetic endeavors, enabling the efficient and reliable production of peptides and other complex organic molecules.
References
- 1. fiveable.me [fiveable.me]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. seplite.com [seplite.com]
- 6. peptide.com [peptide.com]
- 7. pepsynthllp.com [pepsynthllp.com]
- 8. biotage.com [biotage.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
Methodological & Application
Application Note: Synthesis of 4-Benzyloxybenzyl alcohol from 4-hydroxybenzyl alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzyloxybenzyl alcohol is a valuable bifunctional molecule widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its structure, featuring both a protected phenolic hydroxyl group and a primary benzylic alcohol, makes it a versatile building block for creating more complex molecules.[1]
The most common and efficient method for preparing this compound is through the Williamson ether synthesis.[2][3] This reaction involves the selective O-alkylation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol with a benzyl halide. The Williamson ether synthesis is a robust SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[4][5]
A key challenge in this synthesis is the presence of two hydroxyl groups in the starting material, 4-hydroxybenzyl alcohol.[2] However, the phenolic hydroxyl group is significantly more acidic than the benzylic alcohol. This difference in acidity allows for selective deprotonation of the phenolic hydroxyl using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide.[2][6] The resulting phenoxide ion is a potent nucleophile that readily reacts with benzyl bromide in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to yield the desired product.[2][3][7] The use of polar aprotic solvents favors the SN2 pathway and minimizes potential side reactions.[3]
Chemical Reaction
Caption: Williamson ether synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound via the Williamson ether synthesis.
Materials
-
4-Hydroxybenzyl alcohol (≥98%)
-
Benzyl bromide (BnBr, ≥98%) (Caution: Lachrymatory)[6]
-
Anhydrous potassium carbonate (K₂CO₃, ≥99%)
-
Dry N,N-dimethylformamide (DMF)[6]
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add dry DMF to the flask (5–10 mL/mmol of the starting material).[6]
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.2 eq) to the mixture dropwise.
-
Reaction: Heat the reaction mixture to 50-80°C.[7]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.[6]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Component | Role | Typical Equivalents | Notes |
| 4-Hydroxybenzyl alcohol | Substrate | 1.0 | Starting material with two hydroxyl groups. |
| Benzyl Bromide | Reagent | 1.1 - 1.5 | Benzylating agent; lachrymatory.[6] |
| Potassium Carbonate | Base | 2.0 - 3.0 | Deprotonates the more acidic phenolic hydroxyl. |
| DMF / Acetonitrile | Solvent | - | Polar aprotic solvent to facilitate SN2 reaction.[2][3] |
| Condition | Value | ||
| Temperature | 50 - 100 °C | Reaction temperature range.[7] | |
| Reaction Time | 1 - 8 hours | Varies based on scale and temperature.[7] |
Table 2: Product Characterization Data for this compound
| Property | Value |
| Appearance | White or off-white solid[1] |
| Molecular Formula | C₁₄H₁₄O₂[1][8] |
| Molecular Weight | 214.26 g/mol [1][8] |
| Melting Point | 85 - 92 °C[1][8] |
| CAS Number | 836-43-1[1][8] |
Table 3: Typical Yield and Purity
| Parameter | Value | Method |
| Yield | 50 - 95% | Isolated yield after purification.[7] |
| Purity | ≥ 97% | GC, HPLC, or NMR |
Experimental Workflow Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. This compound 97 836-43-1 [sigmaaldrich.com]
Application Notes and Protocols: 4-Benzyloxybenzyl Ether as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious selection and application of protecting groups are paramount. The 4-benzyloxybenzyl (BOB) ether serves as a valuable protecting group for alcohols, offering a balance of stability and selective cleavage under specific conditions. Its structural similarity to the well-established p-methoxybenzyl (PMB) ether allows for predictable reactivity, while the terminal benzyl group provides an additional site for potential chemical modification.
These application notes provide a comprehensive overview of the use of 4-benzyloxybenzyl alcohol and its derivatives for the protection of alcohols. Detailed protocols for both the introduction and cleavage of the BOB group are presented, along with a summary of its stability under various reaction conditions.
Chemical Structures
| Compound | Structure |
| This compound |
|
| 4-Benzyloxybenzyl chloride |
|
| 4-Benzyloxybenzyl bromide |
|
| A 4-Benzyloxybenzyl-protected alcohol | R-O-CH₂-C₆H₄-O-CH₂-C₆H₅ |
Principles of Protection and Deprotection
The 4-benzyloxybenzyl ether is typically introduced via a Williamson ether synthesis, where an alkoxide, generated from the alcohol to be protected, reacts with a 4-benzyloxybenzyl halide. The protection is robust under a variety of conditions, yet the ether linkage can be selectively cleaved through oxidative methods or catalytic hydrogenolysis.
Protection of Alcohols
The protection of an alcohol as its 4-benzyloxybenzyl ether is most commonly achieved using 4-benzyloxybenzyl bromide or chloride under basic conditions. The choice of base and solvent depends on the substrate's solubility and sensitivity.
Deprotection of 4-Benzyloxybenzyl Ethers
Two primary methods are employed for the cleavage of 4-benzyloxybenzyl ethers:
-
Oxidative Cleavage: Similar to PMB ethers, BOB ethers can be cleaved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction is believed to proceed via a single-electron transfer mechanism, favored by the electron-donating nature of the benzyloxy group.
-
Catalytic Hydrogenolysis: The benzyl C-O bond of the protecting group is susceptible to cleavage by catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source. This method is mild and offers orthogonality to other protecting groups that are stable under reductive conditions.
Data Presentation
Table 1: Stability of Benzyl-type Protecting Groups under Various Conditions
| Condition Category | Reagent/Condition | 4-Benzyloxybenzyl Ether Stability | Benzyl Ether Stability | p-Methoxybenzyl (PMB) Ether Stability |
| Acidic | Strong Acids (e.g., HBr, BCl₃) | Liable to cleavage | Liable to cleavage | Liable to cleavage (more sensitive than benzyl) |
| Mild Acidic Conditions (e.g., Acetic Acid) | Generally Stable | Generally Stable | Generally Stable | |
| Basic | Strong Bases (e.g., NaH, KOH) | Stable | Stable | Stable |
| Oxidative | DDQ | Readily Cleaved | Cleaved under more forcing conditions or photoirradiation | Readily Cleaved |
| Ceric Ammonium Nitrate (CAN) | Expected to be cleaved | Less reactive than PMB | Readily Cleaved | |
| Reductive | Catalytic Hydrogenolysis (H₂, Pd/C) | Readily Cleaved | Readily Cleaved | Cleaved |
| Dissolving Metal Reduction (e.g., Na/NH₃) | Cleaved | Cleaved | Cleaved |
Table 2: Representative Yields for Protection and Deprotection Reactions
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Protection | Generic Primary Alcohol | 4-Benzyloxybenzyl bromide, NaH, DMF, 0 °C to rt | R-O-BOB | Typically >85% (inferred from general Williamson ether synthesis) | |
| Deprotection (Oxidative) | S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | DDQ (2.3 eq), CH₂Cl₂/H₂O (17:1), 0 °C to rt, 1.5 h | S-Phenyl 2,4-di-O-benzyl-α-L-thiorhamnopyranoside | 78% | |
| Deprotection (Hydrogenolysis) | Generic BOB-protected alcohol | H₂, 10% Pd/C, Methanol, rt | R-OH | Typically >90% |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using 4-Benzyloxybenzyl Bromide
Objective: To protect a primary alcohol as its 4-benzyloxybenzyl ether via Williamson ether synthesis.
Materials:
-
Primary alcohol (1.0 equiv)
-
4-Benzyloxybenzyl bromide (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-benzyloxybenzyl bromide (1.2 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidative Deprotection using DDQ
Objective: To cleave a 4-benzyloxybenzyl ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Materials:
-
4-Benzyloxybenzyl protected alcohol (1.0 equiv)
-
DDQ (1.5 - 2.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 4-benzyloxybenzyl protected alcohol in a mixture of CH₂Cl₂ and water (typically an 18:1 to 10:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.5 - 2.5 equiv) to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring and monitor the reaction progress by TLC. Reaction times can vary from 1 to 6 hours.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and quench with saturated aqueous NaHCO₃.
-
Separate the organic layer, and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection by Catalytic Hydrogenolysis
Objective: To cleave a 4-benzyloxybenzyl ether via catalytic hydrogenolysis.
Materials:
-
4-Benzyloxybenzyl protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 4-benzyloxybenzyl protected substrate in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or conduct the reaction in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification by column chromatography may be performed if necessary.
Visualizations
Experimental Workflow: Protection and Deprotection of an Alcohol
Caption: Workflow for the protection and deprotection of alcohols using the 4-benzyloxybenzyl group.
Logical Relationship: Orthogonality of Deprotection Methods
Caption: Orthogonality of BOB ether deprotection with other common protecting groups.
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Wang Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence. Wang resin, a polystyrene support functionalized with a p-alkoxybenzyl alcohol linker, is a widely used solid support for the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy of SPPS.[1][2] The linker is stable to the basic conditions required for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA), yielding a peptide with a C-terminal carboxylic acid.[1][2][3] This document provides detailed protocols for the key stages of SPPS using Wang resin, from initial resin preparation to final peptide cleavage and isolation.
Data Presentation
The following tables summarize key quantitative data associated with SPPS using Wang resin.
Table 1: Wang Resin Properties
| Property | Typical Value | Reference |
| Resin Type | Polystyrene cross-linked with divinylbenzene (DVB) | [3] |
| Functional Group | p-Alkoxybenzyl alcohol | |
| Typical Loading Capacity | 0.3 - 1.0 mmol/g | [2] |
| Particle Size (Mesh) | 100 - 200 or 200 - 400 | [4][5] |
| Cross-linking | 1-2% DVB | [3] |
Table 2: Reagents for First Amino Acid Loading (DIC/HOBt Method)
| Reagent | Equivalents (relative to resin loading) | Purpose | Reference |
| Fmoc-amino acid | 1.5 - 4 | Building block | [1][6] |
| DIC (N,N'-Diisopropylcarbodiimide) | 1.0 - 4 | Activating agent | [1][6] |
| HOBt (Hydroxybenzotriazole) | 1.5 - 4 | Racemization suppressant | [1][6] |
| DMAP (4-Dimethylaminopyridine) | 0.1 - 0.3 | Catalyst | [1][4] |
Table 3: Standard SPPS Cycle Reagents and Times
| Step | Reagent/Solvent | Concentration/Volume | Typical Duration | Reference |
| Swelling | DMF | ~10-15 mL/g of resin | 15 - 60 min | [5][7] |
| Fmoc Deprotection | 20% Piperidine in DMF | ~10 mL/g of resin | 5 - 20 min (x2) | [2] |
| Washing | DMF | ~10 mL/g of resin | 3 - 6 washes | [4] |
| Coupling (HBTU) | Fmoc-amino acid (5 eq), HBTU (5 eq), DIPEA (10 eq) in DMF/NMP | 0.5 M solutions | 40 min | [4] |
| Washing | DMF | ~10 mL/g of resin | 3 - 4 washes | [4] |
Table 4: Cleavage Cocktails for Wang Resin
| Reagent Cocktail | Composition (v/v) | Application Notes | Reference |
| Standard TFA Cleavage | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for most peptides. | [2] |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | Robust, for peptides with sensitive residues. | |
| TMSBr Procedure | TFA / Thioanisole / EDT / m-cresol / TMSBr | Faster cleavage for peptides with Arg(Mtr). | [8] |
Experimental Protocols
1. Loading the First Fmoc-Amino Acid onto Wang Resin (DIC/HOBt Method)
This protocol describes the esterification of the first Fmoc-protected amino acid to the hydroxyl groups of Wang resin.
Materials:
-
Wang resin
-
Fmoc-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g) in a 9:1 (v/v) mixture of DCM and DMF (approximately 10-15 mL) for 1-2 hours in a reaction vessel.[1][6]
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (1.5-2.5 equivalents relative to the resin's initial substitution) and HOBt (1.5-2.5 equivalents) in a minimal amount of DMF.[1]
-
Coupling Reaction:
-
Monitoring the Reaction: The reaction can be monitored using the Kaiser test on a small sample of resin to check for the presence of unreacted hydroxyl groups (note: the test will be negative for the hydroxyl resin itself but can be adapted to test for coupling completion indirectly).[9] A more direct method is to take a small sample of the resin, wash it, cleave the Fmoc group, and quantify its release spectrophotometrically.
-
Capping Unreacted Hydroxyl Groups:
-
Final Washing and Drying:
-
Filter the capped resin and wash it sequentially with DCM, DMF, and MeOH (3 times each).[9]
-
Dry the resin under vacuum to a constant weight.
-
-
Determination of Loading: Accurately determine the loading of the resin using the Fmoc-release method.[9]
2. Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the cyclical steps of deprotection and coupling for elongating the peptide chain.
Materials:
-
Fmoc-loaded peptide-resin
-
20% (v/v) Piperidine in DMF
-
Fmoc-amino acid
-
Coupling reagents (e.g., HBTU/DIPEA or DIC/HOBt)
-
DMF
-
DCM
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
Procedure:
-
Resin Swelling: Swell the Fmoc-loaded peptide-resin in DMF for 15-30 minutes.[7]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (at least 3-6 times) to remove residual piperidine and the cleaved Fmoc group.[4]
-
Amino Acid Coupling:
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction (a negative result indicates completion).[7]
-
Washing: Wash the resin with DMF (3-4 times) to remove excess reagents.[4]
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
3. Cleavage of the Peptide from Wang Resin
This protocol describes the final step of cleaving the completed peptide from the solid support and removing side-chain protecting groups.
Materials:
-
Peptide-bound Wang resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), thioanisole, ethanedithiol (EDT))
-
Cold diethyl ether
-
Reaction vessel
-
Sintered glass funnel
-
Centrifuge
Procedure:
-
Pre-Cleavage Preparation:
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% TIS.[2]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Swirl the mixture occasionally and allow it to react for 1.5 to 4 hours at room temperature. The exact time depends on the peptide sequence and protecting groups.[1]
-
-
Peptide Isolation:
-
Peptide Precipitation:
-
Collection and Washing:
-
Centrifuge the suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and TFA.
-
-
Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by chromatography.
Mandatory Visualization
Caption: Workflow for Solid-Phase Peptide Synthesis on Wang Resin.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. rsc.org [rsc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptideweb.com [peptideweb.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Application of 4-Benzyloxybenzyl Alcohol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxybenzyl alcohol is a versatile and pivotal building block in the synthesis of pharmaceutical intermediates. Its unique structure, featuring a benzyl-protected phenolic hydroxyl group and a primary alcohol, allows for a wide range of chemical transformations. This functionality makes it an invaluable tool for medicinal chemists and process developers in the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, while the primary alcohol offers a reactive site for etherification, esterification, and conversion to other functional groups. These application notes provide a detailed overview of the use of this compound in key synthetic transformations relevant to pharmaceutical development, complete with experimental protocols and quantitative data.
Key Applications and Synthesis Pathways
This compound is primarily utilized in three key areas of pharmaceutical intermediate synthesis:
-
As a Protected Phenolic Building Block: The benzyl ether linkage is stable to a variety of reaction conditions, allowing for extensive modification of other parts of the molecule before the free phenol is revealed.
-
In Solid-Phase Synthesis: As the core structure of Wang resin, it serves as a crucial linker for the solid-phase synthesis of peptides and small molecules, enabling efficient purification and automation.
-
As a Reactive Intermediate: The primary alcohol can be readily converted into other functional groups, such as halides or ethers, to facilitate coupling with other synthons.
Below are detailed protocols for several key applications of this compound.
Synthesis of Pharmaceutical Intermediates via Etherification
The primary alcohol of this compound can be readily etherified, or it can be converted to an electrophile (e.g., a halide) to alkylate nucleophiles. A notable example is its application in the synthesis of intermediates for β2-adrenergic agonists like Salbutamol.
Synthesis of a Key Salbutamol Intermediate
A key intermediate in some synthetic routes to Salbutamol is 1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethanol.[1][2] While direct synthesis from this compound is not the most common route, a closely related derivative is employed. The following protocol outlines a conceptual pathway for the synthesis of a related intermediate, demonstrating the utility of the 4-benzyloxybenzyl moiety.
Reaction Scheme:
Figure 1: Conceptual synthesis pathway for a Salbutamol intermediate.
Experimental Protocol: Synthesis of 1-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethan-1-ol
This protocol is a conceptual adaptation based on related syntheses.
Step 1: Bromination of the Acetophenone
-
To a solution of 1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add N-bromosuccinimide (NBS, 1.1 eq) and triphenylphosphine (PPh3, 1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 2-bromo-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethan-1-one.
Step 2: Amination with tert-Butylamine
-
Dissolve the bromo-intermediate (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add tert-butylamine (2.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethan-1-one.
Step 3: Reduction of the Ketone
-
Dissolve the amino-ketone intermediate (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH4, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target intermediate.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Bromination | NBS, PPh₃ | THF | 0 to RT | 4 | ~92[3] |
| 2 | Amination | tert-Butylamine, DIPEA | Acetonitrile | RT | 12-18 | ~85 (estimated) |
| 3 | Reduction | NaBH₄ | Methanol | 0 to RT | 2 | >90 (estimated) |
Table 1: Summary of quantitative data for the synthesis of a Salbutamol intermediate.
Solid-Phase Peptide Synthesis (SPPS) using Wang Resin
This compound is the foundational structure for Wang resin, a widely used solid support for the synthesis of peptides with a C-terminal carboxylic acid via the Fmoc/tBu strategy.[4]
Figure 2: General workflow for Solid-Phase Peptide Synthesis on Wang Resin.
Protocol: Loading of the First Fmoc-Amino Acid onto Wang Resin
This protocol describes a standard method for attaching the first C-terminal amino acid to the resin.[3][5]
-
Swell the Wang resin (1.0 eq, e.g., 1 g with a loading of 0.9 mmol/g) in a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (9:1, v/v; 10 mL/g) for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve the Fmoc-amino acid (4.0 eq) and 1-hydroxybenzotriazole (HOBt, 4.0 eq) in a minimal amount of DMF.
-
Drain the solvent from the swollen resin and add the solution of the Fmoc-amino acid and HOBt.
-
Add N,N'-diisopropylcarbodiimide (DIC, 4.0 eq) to the resin suspension.
-
In a small vial, dissolve 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in a minimal amount of DMF and add it to the reaction mixture.
-
Agitate the mixture on a mechanical shaker for 12 hours at room temperature.
-
Filter the resin and wash it sequentially with DMF (3x), DCM/DMF (1:1, 3x), and DCM (3x).
-
To cap any unreacted hydroxyl groups, suspend the resin in DCM and add acetic anhydride (2.0 eq) and diisopropylethylamine (DIPEA, 2.0 eq). Agitate for 30 minutes.
-
Wash the resin as in step 7 and dry under vacuum. The loading efficiency can be determined spectrophotometrically by Fmoc quantification. A typical loading yield is >90%.
Protocol: Cleavage of a Peptide from Wang Resin
This protocol outlines the final step of SPPS, releasing the synthesized peptide from the solid support.[6][7]
-
Ensure the N-terminal Fmoc group of the peptide-on-resin has been removed.
-
Wash the resin with DCM and dry it thoroughly under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail (Reagent K) is: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5.
-
In a fume hood, add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).
-
Slowly add the TFA solution to the cold ether while gently vortexing to precipitate the crude peptide.
-
Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum. The yield of crude peptide can be determined gravimetrically.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Loading | Fmoc-AA, DIC, HOBt, DMAP | DCM/DMF | RT | 12 | >90 (loading) |
| 2 | Cleavage | TFA, Scavengers (e.g., Reagent K) | Neat | RT | 2-3 | >80 (crude peptide) |
Table 2: Summary of quantitative data for key SPPS steps on Wang resin.
Conversion to 4-Benzyloxybenzyl Chloride and Subsequent Alkylation
The primary alcohol of this compound can be converted to a more reactive leaving group, such as a chloride, which can then be used to alkylate various nucleophiles, including heterocycles, which are common motifs in pharmaceuticals.
Figure 3: Synthesis of 4-Benzyloxybenzyl chloride and subsequent N-alkylation.
Protocol: Synthesis of 4-Benzyloxybenzyl Chloride
This protocol describes the conversion of the alcohol to the chloride using thionyl chloride.[8][9]
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH2Cl2).
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, slowly pour the mixture onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers and wash with cold saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-benzyloxybenzyl chloride, which can often be used in the next step without further purification. A typical yield for this reaction is >95%.
Protocol: N-Alkylation of Imidazole with 4-Benzyloxybenzyl Chloride
This protocol provides a general method for the N-alkylation of imidazole, a common scaffold in pharmaceuticals.[10]
-
To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Add 4-benzyloxybenzyl chloride (1.05 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 1-(4-(benzyloxy)benzyl)-1H-imidazole.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Chlorination | SOCl₂, cat. DMF | CH₂Cl₂ | 0 to RT | 2-4 | >95 |
| 2 | N-Alkylation | K₂CO₃ | Acetonitrile | Reflux | 4-6 | ~80-90 (estimated) |
Table 3: Summary of quantitative data for the synthesis and application of 4-benzyloxybenzyl chloride.
Conclusion
This compound is a highly valuable and adaptable starting material and intermediate in the synthesis of pharmaceuticals. Its utility spans from being a core component in solid-phase peptide synthesis to a versatile building block for complex small molecules. The protocols provided herein demonstrate its application in key transformations such as etherification, conversion to a reactive halide for alkylations, and as a linker in SPPS. The ability to selectively deprotect the benzyloxy group at a later stage of a synthesis adds to its strategic importance in modern drug discovery and development. These application notes serve as a practical guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. peptideweb.com [peptideweb.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Benzyloxybenzyl Alcohol as a Linker in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Benzyloxybenzyl alcohol linker, commonly known as the Wang linker, is a cornerstone of solid-phase organic synthesis (SPOS).[1] Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS), stems from its compatibility with the popular Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. This linker is characterized by its acid lability, allowing for the cleavage of synthesized molecules under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] The this compound moiety is typically attached to a polystyrene resin, creating what is widely referred to as Wang resin.[1]
These application notes provide a comprehensive overview of the use of the this compound linker in SPOS, with detailed protocols for the immobilization of various functional groups, on-resin manipulations, and cleavage of the final products.
Key Features and Applications
The Wang linker is primarily utilized for the solid-phase synthesis of molecules that require a C-terminal carboxylic acid upon cleavage.[4] Its key features include:
-
Acid Labile Cleavage: The benzyl ether linkage is susceptible to cleavage by moderate to strong acids, most commonly TFA.[2]
-
Stability: The linker is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine in DMF), making it orthogonal to this widely used protecting group strategy.[5]
-
Versatility: While predominantly used for peptide synthesis, the Wang linker is also suitable for the solid-phase synthesis of a variety of small molecules, including heterocycles and natural product analogues.[2][6]
Data Presentation
Table 1: Typical Loading Capacities of this compound (Wang) Resins
| Resin Type | Functional Group Attached | Typical Loading Capacity (mmol/g) | Reference(s) |
| Polystyrene-DVB (1%) | Fmoc-Amino Acids | 0.3 - 0.8 | [7] |
| Polystyrene-DVB (2%) | Fmoc-Amino Acids | 0.8 - 1.1 | [8] |
| PEG-Polystyrene | Fmoc-Amino Acids | 0.15 - 0.25 | [7] |
| Polystyrene-DVB (1%) | Carboxylic Acids (general) | 0.5 - 1.5 | [9] |
| Polystyrene-DVB (1.6 mmol/g initial Br) | Aldehydes (via bromo Wang resin) | ~1.6 | [2] |
Table 2: Representative Cleavage Yields from this compound (Wang) Resin
| Synthesized Molecule | Cleavage Cocktail | Yield (%) | Reference(s) |
| Diaryl-triazoles | TFA/DCM | 57 - 90 | [6] |
| 2,6-disubstituted 2H-benzopyrans | 20% TFA in CH₂Cl₂ | 29 - 73 | [2] |
| Leu-enkephalin (peptide) | TFA/DCM/TIS/H₂O (50:45:2.5:2.5) | High Purity | [10] |
| RGD pentapeptide | TFA/TIS/H₂O (95:2.5:2.5) | High Purity | [10] |
| Indolicidin (peptide) | TFA/TIS/H₂O (95:2.5:2.5) | High Purity | [10] |
Experimental Protocols
Protocol 1: Attachment of Carboxylic Acids (e.g., Fmoc-Amino Acids) to Wang Resin
This protocol describes the esterification of a carboxylic acid to the hydroxyl group of the Wang resin.
Materials:
-
This compound (Wang) resin
-
Fmoc-protected amino acid (or other carboxylic acid)
-
N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt) (optional, to reduce racemization)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g) in DCM (10 mL) for 30-60 minutes in a reaction vessel.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the Fmoc-amino acid (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents, if used) in a minimal amount of DMF. Add DIC or DCC (2-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes.
-
Coupling: Drain the DCM from the swollen resin. Add the activated carboxylic acid solution to the resin. Add DMAP (0.1-0.3 equivalents) to the resin slurry.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by a Kaiser test on a small sample of the resin (a negative test indicates complete coupling).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, wash the resin with DMF. Then, add a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM and agitate for 30-60 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum to a constant weight. The loading can be determined spectrophotometrically by Fmoc quantification.
Protocol 2: Attachment of Alcohols and Phenols via Mitsunobu Reaction
The Mitsunobu reaction is an effective method for forming an ether linkage between an alcohol or phenol and the Wang resin.[11]
Materials:
-
This compound (Wang) resin
-
Alcohol or Phenol to be attached
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g) in anhydrous THF (10 mL) for 1 hour under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Solution: In a separate flask, dissolve the alcohol or phenol (3-5 equivalents relative to resin loading) and triphenylphosphine (3-5 equivalents) in anhydrous THF.
-
Reaction Initiation: Cool the resin slurry to 0°C in an ice bath. Add the alcohol/PPh₃ solution to the resin.
-
Addition of Azodicarboxylate: Slowly add DIAD or DEAD (3-5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and agitate for 12-24 hours.
-
Washing: Wash the resin sequentially with THF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: On-Resin Synthesis (Example: Fmoc-SPPS)
This is a generalized workflow for chain elongation on the loaded Wang resin using Fmoc-SPPS.
Workflow:
-
Fmoc Deprotection: Treat the Fmoc-protected amino acid-loaded resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the sequence.
Protocol 4: Cleavage of the Synthesized Molecule from Wang Resin
This protocol describes the final cleavage of the synthesized molecule from the solid support.
Materials:
-
Peptide- or small molecule-loaded Wang resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), thioanisole, ethanedithiol (EDT))
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the resin-bound product with DCM to remove DMF and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the synthesized molecule. A standard cocktail for many peptides is TFA/TIS/water (95:2.5:2.5 v/v/v). For molecules with sensitive functional groups, other scavengers may be required.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-4 hours.[3] The optimal time depends on the stability of the product and the linker.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA or DCM to ensure complete recovery of the product.
-
Precipitation: Precipitate the cleaved product by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Collection and Drying: Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualizations
Caption: General workflow for solid-phase synthesis using the this compound linker.
Caption: Simplified mechanism of acid-catalyzed cleavage from the this compound linker.
References
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Parallel solid-phase synthesis of diaryltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. peptideweb.com [peptideweb.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
Attaching Carboxylic Acids to 4-Benzyloxybenzyl Alcohol Resin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent attachment of a carboxylic acid to 4-Benzyloxybenzyl alcohol resin, a foundational technique in solid-phase synthesis for drug discovery and peptide chemistry.
Introduction
This compound resin, commonly known as Wang resin, is a widely utilized solid support for the synthesis of molecules containing a C-terminal carboxylic acid.[1][2] The linkage to the resin is an ester bond formed between the hydroxyl group of the resin and the carboxyl group of the molecule to be synthesized. This ester linkage is stable to a variety of reaction conditions but can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the final product with a free carboxylic acid.[2] This protocol details the standard procedure for loading a carboxylic acid onto Wang resin using common coupling reagents.
Experimental Protocols
The following protocol outlines a common and effective method for the esterification of this compound resin.
Materials:
-
This compound (Wang) resin
-
Carboxylic acid to be attached
-
N,N'-Diisopropylcarbodiimide (DIC)[3]
-
1-Hydroxybenzotriazole (HOBt)[3]
-
4-(Dimethylamino)pyridine (DMAP)[3]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade[4]
-
Dichloromethane (DCM), peptide synthesis grade[4]
-
Acetic Anhydride
-
Pyridine or Diisopropylethylamine (DIPEA)[5]
-
Methanol
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Place the desired amount of Wang resin in the reaction vessel. Swell the resin in a 9:1 (v/v) mixture of DCM and DMF (approximately 15 mL per gram of resin) for at least 30 minutes to ensure the reactive sites within the polymer matrix are accessible.[4][6][7]
-
Activation of Carboxylic Acid: In a separate flask, dissolve 1.5 to 2.5 equivalents of the carboxylic acid and an equimolar amount of HOBt in a minimal amount of DMF.[6][7] Stir the mixture until all solids are dissolved. This step forms an active ester, which is more reactive and helps to suppress racemization.[3]
-
Coupling Reaction:
-
Add the solution of the activated carboxylic acid to the swollen resin.
-
In a separate small flask, dissolve 0.1 equivalents of DMAP in a minimum amount of DMF.[6][7]
-
Add 1.0 equivalent (relative to the carboxylic acid) of DIC to the resin mixture, followed by the addition of the DMAP solution.[6][7]
-
Seal the reaction vessel and agitate the mixture using a mechanical shaker for 2 to 12 hours at room temperature.[6][7]
-
-
Capping of Unreacted Hydroxyl Groups: To block any unreacted hydroxyl groups on the resin and prevent the formation of deletion sequences in subsequent synthesis steps, a capping step is performed.
-
Washing:
-
Drain the capping solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:
-
3 times with DMF
-
3 times with DCM
-
3 times with Methanol[7]
-
-
For each wash, use enough solvent to slurry the resin and agitate for a few minutes before draining.
-
-
Drying: Dry the loaded and capped resin under vacuum to a constant weight.[7]
Data Presentation
The following table summarizes the typical quantitative parameters for the loading of a carboxylic acid onto this compound resin.
| Parameter | Value | Reference |
| Reagents | ||
| Carboxylic Acid | 1.5 - 2.5 eq. (relative to resin) | [6][7] |
| DIC | 1.0 eq. (relative to carboxylic acid) | [6][7] |
| HOBt | 1.5 - 2.5 eq. (relative to resin) | [6][7] |
| DMAP | 0.1 eq. (relative to resin) | [6][7] |
| Reaction Conditions | ||
| Solvent | DCM/DMF (9:1 v/v) | [6][7] |
| Temperature | Room Temperature | [6][7] |
| Reaction Time | 2 - 12 hours | [6][7] |
| Capping Solution | ||
| Acetic Anhydride:Pyridine:DMF | 1:1:8 (v/v/v) | [4] |
| Capping Time | 30 - 60 minutes | [4] |
Visualizations
Workflow for Attaching a Carboxylic Acid to this compound Resin
Caption: Experimental workflow for the esterification of this compound resin.
References
Application Notes and Protocols: Synthesis of Isoflavonoid Phytoestrogens Using 4-Benzyloxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of isoflavonoid phytoestrogens, specifically daidzein, utilizing 4-benzyloxybenzyl alcohol as a key starting material for the B-ring of the isoflavone core. The protocols outlined below are based on established synthetic methodologies in organic chemistry.
Application Notes
Isoflavonoid phytoestrogens, such as daidzein and genistein, are a class of plant-derived compounds that have garnered significant interest in the scientific community due to their structural similarity to human estrogen and their potential therapeutic applications.[1][2] These compounds are known to interact with estrogen receptors (ERα and ERβ), often showing a higher affinity for ERβ.[1][3] This selective binding may contribute to their diverse biological activities, including roles in hormone-dependent cancers, cardiovascular health, and osteoporosis.[1][4][5]
The synthesis of these complex molecules in the laboratory is a critical aspect of drug discovery and development, allowing for the creation of analogs with potentially improved efficacy and pharmacokinetic profiles. The use of protecting groups is a common strategy in the multi-step synthesis of isoflavones to prevent unwanted side reactions with the numerous hydroxyl groups present on the aromatic rings.[6]
This compound serves as a versatile and strategic starting material for introducing the B-ring of the isoflavone skeleton. The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which is stable under various reaction conditions and can be selectively removed in the final steps of the synthesis.[7] The synthetic route described herein follows the well-established deoxybenzoin pathway, a classical and reliable method for isoflavone synthesis.
This multi-step synthesis involves the sequential oxidation of this compound to the corresponding carboxylic acid, followed by a Friedel-Crafts acylation to form the key deoxybenzoin intermediate. Subsequent cyclization and deprotection afford the target isoflavonoid phytoestrogen.
Experimental Protocols
A plausible synthetic route for the preparation of Daidzein (7,4'-dihydroxyisoflavone) starting from this compound is detailed below.
Overall Synthetic Scheme
Caption: Synthetic workflow for Daidzein from this compound.
Protocol 1: Oxidation of this compound to 4-Benzyloxybenzaldehyde
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celite®
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® and silica gel.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 4-benzyloxybenzaldehyde.
Protocol 2: Oxidation of 4-Benzyloxybenzaldehyde to 4-Benzyloxyphenylacetic acid
Materials:
-
4-Benzyloxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
Procedure:
-
Dissolve 4-benzyloxybenzaldehyde (1 equivalent) in a mixture of acetone and water.
-
Slowly add a solution of potassium permanganate (2 equivalents) in water to the stirred solution of the aldehyde. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture and wash the precipitate with water.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-benzyloxyphenylacetic acid.
Protocol 3: Friedel-Crafts Acylation to Deoxybenzoin Intermediate
Materials:
-
4-Benzyloxyphenylacetic acid
-
Resorcinol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of 4-benzyloxyphenylacetic acid (1 equivalent) and resorcinol (1.2 equivalents) in a suitable solvent like anhydrous diethyl ether, slowly add boron trifluoride diethyl etherate (3 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,4-dihydroxyphenyl (4-benzyloxyphenyl)ethanone.
Protocol 4: Cyclization to 7-Hydroxy-4'-benzyloxyisoflavone
Materials:
-
2,4-Dihydroxyphenyl (4-benzyloxyphenyl)ethanone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
Procedure:
-
In a flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3-4 equivalents) to anhydrous N,N-dimethylformamide at 0 °C. Stir for 30 minutes.
-
Add a solution of the deoxybenzoin intermediate (1 equivalent) in anhydrous DMF to the Vilsmeier reagent.
-
Heat the reaction mixture to 50-60 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Stir until the ice has melted, and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain 7-hydroxy-4'-benzyloxyisoflavone.
Protocol 5: Deprotection to Daidzein
Materials:
-
7-Hydroxy-4'-benzyloxyisoflavone
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 7-hydroxy-4'-benzyloxyisoflavone (1 equivalent) in methanol or ethyl acetate.
-
Add 10% palladium on carbon catalyst (approximately 10% by weight of the substrate).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield Daidzein. Further purification can be achieved by recrystallization.[8][9]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| This compound | C₁₄H₁₄O₂ | 214.26 | White solid | 7.43-7.30 (m, 5H), 7.25 (d, 2H), 6.95 (d, 2H), 5.08 (s, 2H), 4.63 (s, 2H), 1.65 (s, 1H) | 158.5, 137.0, 128.8, 128.6, 128.1, 127.5, 115.0, 70.0, 64.9 | [M]+ 214.1 |
| 4-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ | 212.24 | White to pale yellow solid | 9.88 (s, 1H), 7.83 (d, 2H), 7.45-7.32 (m, 5H), 7.05 (d, 2H), 5.15 (s, 2H) | 190.8, 163.8, 136.1, 132.0, 129.8, 128.8, 128.3, 127.5, 115.3, 70.2 | [M]+ 212.1 |
| 4-Benzyloxyphenylacetic acid | C₁₅H₁₄O₃ | 242.27 | White crystalline solid | 10.5 (br s, 1H), 7.42-7.28 (m, 5H), 7.20 (d, 2H), 6.90 (d, 2H), 5.05 (s, 2H), 3.58 (s, 2H) | 178.5, 158.0, 137.0, 130.5, 128.6, 128.0, 127.5, 126.5, 115.0, 70.0, 40.5 | [M]+ 242.1 |
| Deoxybenzoin Intermediate | C₂₁H₁₈O₄ | 346.37 | Pale yellow solid | 7.92 (d, 1H), 7.45-7.30 (m, 5H), 7.25 (d, 2H), 6.95 (d, 2H), 6.50 (d, 1H), 6.40 (dd, 1H), 5.08 (s, 2H), 4.20 (s, 2H) | 204.5, 165.0, 162.5, 158.0, 137.0, 133.0, 130.5, 128.6, 128.0, 127.5, 115.0, 113.0, 108.0, 103.0, 70.0, 45.0 | [M]+ 346.1 |
| Daidzein | C₁₅H₁₀O₄ | 254.24 | Off-white to yellow powder | 8.15 (s, 1H), 7.95 (d, 1H), 7.40 (d, 2H), 6.95 (d, 1H), 6.85 (d, 2H), 6.80 (dd, 1H) | 175.5, 162.8, 157.8, 157.5, 130.4, 127.5, 123.5, 122.8, 115.8, 115.2, 102.5 | [M]+ 254.1 |
Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.
Table 2: Typical Reaction Yields
| Reaction Step | Product | Typical Yield (%) |
| 1 | 4-Benzyloxybenzaldehyde | 85-95% |
| 2 | 4-Benzyloxyphenylacetic acid | 70-85% |
| 3 | Deoxybenzoin Intermediate | 60-75% |
| 4 | 7-Hydroxy-4'-benzyloxyisoflavone | 70-80% |
| 5 | Daidzein | >90% |
Mandatory Visualization
Estrogen Receptor Signaling Pathway
The synthesized isoflavonoid phytoestrogens, like daidzein, exert their biological effects primarily through interaction with estrogen receptors (ERα and ERβ). The following diagram illustrates the classical genomic signaling pathway of estrogen receptors.
Caption: Estrogen receptor signaling pathway activated by phytoestrogens.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Phytochemicals Targeting Estrogen Receptors: Beneficial Rather Than Adverse Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of Phytoestrogens with Estrogen Receptors α and β [jstage.jst.go.jp]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [helda.helsinki.fi]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation and Use of Polymer-Bound 4-Benzyloxybenzyl Alcohol (Wang Resin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer-bound 4-benzyloxybenzyl alcohol, commonly known as Wang resin, is a cornerstone of solid-phase organic synthesis (SPOS), particularly in the Fmoc-based synthesis of peptides and small molecules.[1][2] Its p-alkoxybenzyl alcohol linker provides a stable anchorage for carboxylic acids under a variety of reaction conditions, yet allows for facile cleavage of the final product under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[3][4][5] This application note provides detailed protocols for the preparation of Wang resin from chloromethylated polystyrene, determination of its loading capacity, and its application in solid-phase synthesis.
Data Presentation
Table 1: Typical Characteristics of Polymer-Bound this compound (Wang Resin)
| Parameter | Typical Value | Reference |
| Resin Matrix | Polystyrene cross-linked with 1% divinylbenzene (DVB) | [1] |
| Particle Size | 100-200 mesh or 200-400 mesh | [1] |
| Initial Loading of Precursor Resin (Chloromethylated Polystyrene) | 0.5 - 2.0 mmol/g | N/A |
| Functional Group | Hydroxyl (-OH) | [4] |
| Typical Loading Capacity | 0.5 - 1.5 mmol/g | [6] |
| Cleavage Conditions | Trifluoroacetic acid (TFA) based cocktails | [3][4][7] |
Table 2: Reagents for Wang Resin Preparation and Application
| Reagent | Purpose | Typical Quantity |
| Chloromethylated Polystyrene (Merrifield Resin) | Starting solid support | 1 equivalent |
| 4-Hydroxybenzyl Alcohol | Linker precursor | 3-5 equivalents |
| Sodium Hydride (NaH) or similar base | Deprotonation of hydroxyl group | 3-5 equivalents |
| N,N-Dimethylformamide (DMF) | Reaction solvent | 10-15 mL/g of resin |
| Fmoc-protected Amino Acid | Molecule to be attached | 2-4 equivalents |
| DIC/DIPCDI | Coupling agent | 2-4 equivalents |
| HOBt | Racemization suppressant | 2-4 equivalents |
| DMAP | Acylation catalyst | 0.1 equivalents |
| Piperidine in DMF (20%) | Fmoc deprotection | As required |
| Trifluoroacetic Acid (TFA) | Cleavage from resin | As required |
| Scavengers (e.g., TIS, water) | Cation trapping during cleavage | As required |
Experimental Protocols
Protocol 1: Preparation of Polymer-Bound this compound (Wang Resin) from Chloromethylated Polystyrene
This protocol describes the synthesis of Wang resin via a Williamson ether synthesis, attaching the 4-hydroxybenzyl alcohol linker to a chloromethylated polystyrene backbone.
Materials:
-
Chloromethylated polystyrene (Merrifield resin)
-
4-Hydroxybenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Reaction vessel with overhead stirrer and nitrogen inlet
-
Sintered glass funnel
Procedure:
-
Resin Swelling: Swell the chloromethylated polystyrene resin (1 eq.) in anhydrous DMF (10-15 mL per gram of resin) for 1-2 hours under a nitrogen atmosphere.
-
Alkoxide Preparation: In a separate flask, dissolve 4-hydroxybenzyl alcohol (3-5 eq.) in anhydrous DMF. To this solution, carefully add sodium hydride (3-5 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Coupling Reaction: Add the freshly prepared sodium 4-(hydroxymethyl)phenoxide solution to the swollen resin. Heat the reaction mixture to 50-60 °C and stir for 24-48 hours under a nitrogen atmosphere.
-
Washing: After the reaction is complete, allow the resin to cool to room temperature. Filter the resin using a sintered glass funnel and wash it sequentially with DMF (3x), DMF/water (1:1, v/v) (3x), water (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Determination of Hydroxyl Loading Capacity by Fmoc-Alanine Attachment and Spectrophotometry
This protocol determines the loading capacity of the newly synthesized Wang resin by attaching Fmoc-Ala-OH and then quantifying the amount of Fmoc group released upon treatment with piperidine.
Materials:
-
Synthesized Wang resin
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
DCM
-
DMF
-
20% (v/v) Piperidine in DMF
-
UV-Vis Spectrophotometer
Procedure:
-
Fmoc-Amino Acid Attachment:
-
Swell a known weight of the synthesized Wang resin (e.g., 100 mg) in DCM.
-
In a separate flask, dissolve Fmoc-Ala-OH (4 eq. relative to the theoretical resin loading), and DMAP (0.1 eq.) in a minimal amount of DMF.
-
Add the Fmoc-Ala-OH solution to the swollen resin.
-
Add DIC (4 eq.) to the resin slurry and agitate the mixture at room temperature for 4-12 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.
-
-
Fmoc Group Cleavage and Quantification:
-
Accurately weigh a small amount of the dried Fmoc-Ala-loaded resin (e.g., 5-10 mg) into a vial.
-
Add a precise volume of 20% piperidine in DMF (e.g., 1 mL).
-
Agitate the mixture for 1-2 hours to ensure complete Fmoc deprotection.
-
Allow the resin to settle and take an aliquot of the supernatant.
-
Dilute the aliquot with a known volume of DMF.
-
Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF.
-
Calculate the loading capacity (mmol/g) using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 × mass of resin in g) (where 7800 M⁻¹cm⁻¹ is the molar extinction coefficient of the dibenzofulvene-piperidine adduct at 301 nm).
-
Protocol 3: Application - Attachment of a Second Fmoc-Amino Acid
This protocol demonstrates the use of the prepared resin in the next step of a typical solid-phase peptide synthesis.
Materials:
-
Fmoc-Ala-Wang resin (from Protocol 2)
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
DIC or other coupling agent (e.g., HBTU)
-
HOBt or equivalent
-
DIPEA (if using HBTU)
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Fmoc Deprotection: Swell the Fmoc-Ala-Wang resin in DMF. Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
Swell the deprotected resin in DMF.
-
In a separate vessel, pre-activate the next Fmoc-amino acid (e.g., Fmoc-Gly-OH, 3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Protocol 4: Cleavage of the Synthesized Product from the Resin
This protocol describes the final step of releasing the synthesized molecule from the solid support.
Materials:
-
Peptide-loaded Wang resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[4] Agitate the mixture at room temperature for 1.5-2 hours.[3]
-
Product Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude product.[4]
-
Isolation: Centrifuge the mixture to pellet the precipitated product. Decant the ether and wash the pellet with cold ether.
-
Drying: Dry the crude product under vacuum.
Mandatory Visualization
Caption: Workflow for the preparation and application of Wang resin.
References
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. rsc.org [rsc.org]
- 3. EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. gold-chemistry.org [gold-chemistry.org]
Application Notes and Protocols: 4-Benzyloxybenzyl Alcohol in the Development of Advanced Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxybenzyl alcohol is a versatile bifunctional molecule poised for significant applications in the synthesis of advanced polymers. Its unique structure, featuring a primary alcohol and a benzyl ether, allows it to be employed as both an initiator and a monomeric building block. The primary alcohol can initiate ring-opening polymerization (ROP) of cyclic esters and lactones, leading to well-defined polyesters with a benzyloxy-functionalized chain end. This terminal group can be subsequently deprotected to reveal a reactive hydroxyl group, enabling the creation of functional polymers and block copolymers. Furthermore, the dual functionality of this compound makes it an ideal candidate for the convergent synthesis of poly(benzyl ether) dendrimers, which are highly branched macromolecules with applications in drug delivery and nanotechnology.
These application notes provide a comprehensive overview of the utility of this compound in synthesizing advanced polymers, including detailed experimental protocols and characterization data based on analogous and established polymer synthesis methodologies.
I. Application in Ring-Opening Polymerization (ROP) of Polyesters
This compound serves as an efficient initiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone and lactide, to produce biocompatible and biodegradable polyesters. The polymerization is typically catalyzed by organometallic compounds, with the initiator's alcohol group opening the cyclic monomer to start the polymer chain growth. This "living"/controlled polymerization allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution.[1][2]
Signaling Pathway for Initiated ROP
Caption: Ring-opening polymerization initiated by this compound.
Quantitative Data for ROP of ε-Caprolactone
The following table summarizes representative data for the synthesis of poly(ε-caprolactone) (PCL) using a benzyl alcohol initiator, which is analogous to this compound. The data illustrates the controlled nature of the polymerization.
| Entry | [Monomer]:[Initiator] Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| 1 | 50:1 | 95 | 5,700 | 1.15 |
| 2 | 100:1 | 96 | 11,400 | 1.18 |
| 3 | 200:1 | 94 | 22,800 | 1.25 |
| 4 | 400:1 | 92 | 45,600 | 1.32 |
| Data is representative of typical results for benzyl alcohol-initiated ROP of ε-caprolactone and may vary based on specific reaction conditions.[3] |
Experimental Protocol: Synthesis of α-Benzyloxy-Poly(ε-caprolactone)
Materials:
-
This compound
-
ε-Caprolactone (freshly distilled)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (e.g., 0.214 g, 1 mmol) and anhydrous toluene (20 mL).
-
Add the desired amount of ε-caprolactone (e.g., 11.4 g, 100 mmol for a target degree of polymerization of 100).
-
In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M).
-
Add the required amount of the Sn(Oct)₂ catalyst solution to the reaction mixture (a monomer-to-catalyst ratio of 5000:1 to 20000:1 is common).
-
Stir the reaction mixture at a constant temperature (e.g., 110 °C) for the desired reaction time (e.g., 24 hours).
-
Monitor the monomer conversion using ¹H NMR spectroscopy.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Collect the polymer by filtration and wash with fresh methanol.
-
Dry the polymer under vacuum at room temperature to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.[4]
-
Structure Confirmation: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, identifying the characteristic signals of the polymer backbone and the terminal 4-benzyloxybenzyl group.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).[5]
II. Application in Dendrimer Synthesis
This compound is an excellent AB₂-type monomer for the convergent synthesis of poly(benzyl ether) dendrons and dendrimers. In this approach, the dendrimer is built from the periphery towards the core. The benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, while the primary alcohol can be converted to a good leaving group (e.g., a bromide) for subsequent Williamson ether synthesis reactions.[6]
Experimental Workflow for Convergent Dendron Synthesis
Caption: Convergent synthesis of a poly(benzyl ether) dendrimer.
Quantitative Data for Dendrimer Characterization
The following table presents typical characterization data for poly(benzyl ether) dendrons synthesized via a convergent approach.
| Dendron Generation | Molecular Formula | Calculated MW ( g/mol ) | GPC Mn ( g/mol ) | PDI (Đ) |
| G1-OH | C₂₁H₂₀O₃ | 332.38 | 350 | 1.02 |
| G2-OH | C₄₉H₄₄O₇ | 760.87 | 780 | 1.03 |
| G3-OH | C₁₀₅H₉₂O₁₅ | 1618.86 | 1650 | 1.04 |
| Data is representative of poly(benzyl ether) dendrons and may vary based on specific synthesis and purification methods.[7] |
Experimental Protocol: Convergent Synthesis of a G1 Dendron
Step 1: Synthesis of 4-Benzyloxybenzyl Bromide
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve this compound (e.g., 5.0 g, 23.3 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (e.g., 0.8 mL, 8.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-benzyloxybenzyl bromide, which can be purified by recrystallization from hexanes.
Step 2: Synthesis of the G1-OH Dendron
Materials:
-
4-Benzyloxybenzyl bromide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
18-Crown-6
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask, combine this compound (e.g., 1.0 g, 4.67 mmol), K₂CO₃ (e.g., 1.94 g, 14.0 mmol), and 18-crown-6 (e.g., 0.12 g, 0.47 mmol) in anhydrous acetone (50 mL).
-
Add a solution of 4-benzyloxybenzyl bromide (e.g., 1.42 g, 5.13 mmol) in anhydrous acetone (20 mL) to the mixture.
-
Reflux the reaction mixture for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the G1-OH dendron.
Characterization:
-
Purity and Structure: Assessed by ¹H and ¹³C NMR spectroscopy and Fourier-transform infrared (FTIR) spectroscopy.[8]
-
Molecular Weight: Confirmed by mass spectrometry (e.g., MALDI-TOF).
-
Polydispersity: Determined by GPC.[7]
III. Deprotection and Functionalization
A key advantage of using this compound in polymer synthesis is the ability to deprotect the benzyl ether to reveal a phenolic hydroxyl group. This transformation is typically achieved through catalytic hydrogenation.[6] The resulting hydroxyl-functionalized polymers can be used for a variety of applications, including:
-
Drug Conjugation: The hydroxyl group serves as a handle for attaching therapeutic agents.
-
Surface Modification: Polymers can be grafted onto surfaces to alter their properties.
-
Block Copolymer Synthesis: The hydroxyl-terminated polymer can act as a macroinitiator for the polymerization of a second monomer.
Logical Relationship for Polymer Functionalization
References
- 1. Ring-opening polymerization of rac-lactide catalyzed by magnesium and zinc complexes supported by an NNO ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Different mechanisms at different temperatures for the ring-opening polymerization of lactide catalyzed by binuclear magnesium and zinc alkoxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of Molecules from 4-Benzyloxybenzyl Alcohol Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Benzyloxybenzyl alcohol resin, commonly known as Wang resin, is a cornerstone of solid-phase synthesis, widely employed for the preparation of peptides with a C-terminal carboxylic acid and a diverse range of small organic molecules.[1] Its popularity stems from the acid-labile nature of the p-alkoxybenzyl ester or ether linkage, which allows for the release of the synthesized molecule under relatively mild acidic conditions, typically using trifluoroacetic acid (TFA).[2]
This document provides detailed application notes and protocols for the efficient cleavage of molecules from this compound resin. It covers the underlying chemical principles, a variety of cleavage cocktails, and step-by-step experimental procedures for both peptides and non-peptidic small molecules.
Principles of Cleavage
The cleavage of molecules from this compound resin is an acid-catalyzed process that targets the ether or ester bond linking the synthesized molecule to the solid support. The mechanism involves the protonation of the ether/ester oxygen by a strong acid, such as TFA, which makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack or elimination.
The stability of the resulting benzylic carbocation is a key driving force for the cleavage. This carbocation is highly reactive and can be quenched by various nucleophiles present in the cleavage mixture. To prevent unwanted side reactions, such as alkylation of sensitive functional groups on the target molecule, "scavengers" are added to the cleavage cocktail to trap these reactive intermediates.
Experimental Workflow for Solid-Phase Synthesis and Cleavage
The general workflow for solid-phase synthesis culminating in the cleavage of the target molecule from the this compound resin is depicted below.
Figure 1: General workflow for solid-phase synthesis and cleavage.
Selecting the Appropriate Cleavage Cocktail
The choice of the cleavage cocktail is critical and depends on the nature of the synthesized molecule, particularly the presence of acid-sensitive protecting groups and functional groups. The following decision tree provides guidance on selecting a suitable cleavage cocktail.
Figure 2: Decision tree for selecting a cleavage cocktail.
Quantitative Data on Cleavage Conditions
The efficiency of cleavage can be influenced by the composition of the cleavage cocktail, reaction time, and the nature of the substrate. The following table summarizes various cleavage conditions and reported outcomes for different types of molecules.
| Molecule Type | Cleavage Cocktail | Time (h) | Temperature | Reported Yield/Purity | Reference(s) |
| Peptide (H-Lys-Gly-OH) | TFA/H₂O/TIPS (95:2.5:2.5) | 2-3 | Room Temp. | >70% (crude) | |
| Peptide (Trp-containing) | TFA/TIS/H₂O (95:2.5:2.5) | 2 | Room Temp. | 73.6% purity | [3] |
| Peptide (Trp-containing) | Reagent K (TFA/Thioanisole/EDT/Phenol/H₂O) | 1-2.5 | Room Temp. | General purpose | [4] |
| Peptide with Arg(Mtr) | TMSBr/TFA/Thioanisole/m-cresol/EDT | 0.25 | 0 °C | Rapid deprotection | [5] |
| Small Molecule (Heterocycle) | TFA/TIPS/H₂O (95:2.5:2.5) | 2 | Room Temp. | 21-63% | [6] |
| Small Molecule (General) | 50% TFA in CH₂Cl₂ | 0.5 | Room Temp. | General purpose | [7] |
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) and trimethylsilyl bromide (TMSBr) are corrosive and toxic. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Standard TFA Cleavage (Cocktail A)
This protocol is suitable for most standard peptides and small molecules without highly sensitive functional groups.[2]
Materials:
-
Peptide- or molecule-loaded this compound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20 °C)
-
Reaction vessel with a sintered glass frit
-
Shaker or rocker
Procedure:
-
Resin Preparation: Place the dried resin (e.g., 100 mg) in the reaction vessel.
-
Cleavage Cocktail Preparation: In a separate vial, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. A typical volume is 2 mL for 100 mg of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin.
-
Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours.[5]
-
Product Collection: Drain the filtrate containing the cleaved product into a clean collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates with the initial collection.
-
Precipitation: In a larger tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA solution). Slowly add the TFA solution to the cold ether while gently vortexing. A precipitate of the product should form.
-
Isolation: Centrifuge the suspension to pellet the product. Carefully decant the ether.
-
Washing: Wash the pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the product under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K (Cocktail B)
This protocol is recommended for peptides containing sensitive amino acid residues such as tryptophan, methionine, or cysteine.[4]
Materials:
-
Peptide-loaded this compound resin
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Phenol
-
Deionized water
-
Cold diethyl ether (-20 °C)
-
Reaction vessel
-
Shaker or rocker
Procedure:
-
Resin Preparation: Place the dried resin in the reaction vessel.
-
Cleavage Cocktail Preparation: Prepare Reagent K by combining TFA, thioanisole, EDT, phenol, and water in an 82.5:5:2.5:5:5 (v/v/v/w/v) ratio.
-
Cleavage Reaction: Add Reagent K to the resin (approximately 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 1 to 2.5 hours. Peptides with multiple arginine residues may require longer reaction times.
-
Product Collection and Work-up: Follow steps 5-10 from Protocol 1.
Protocol 3: TMSBr Cleavage (Cocktail C)
This protocol is particularly effective for the rapid cleavage and deprotection of peptides containing Arg(Mtr) protecting groups.[5]
Materials:
-
Peptide-loaded this compound resin
-
Trimethylsilyl bromide (TMSBr)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-Cresol
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether (-20 °C)
-
Reaction vessel
-
Ice bath
Procedure:
-
Resin Preparation: Place the dried resin in the reaction vessel.
-
Cleavage Cocktail Preparation: In a vial cooled in an ice bath, mix ethanedithiol, m-cresol, thioanisole, and TFA. For 100 mg of resin, use 250 µL of ethanedithiol, 50 µL of m-cresol, 590 µL of thioanisole, and 3.75 mL of TFA. Add 660 µL of TMSBr to the cold mixture.
-
Cleavage Reaction: Add the cold cleavage cocktail to the resin.
-
Incubation: Keep the reaction mixture at 0 °C under a nitrogen atmosphere and allow it to stand for 15 minutes.
-
Product Collection and Work-up: Follow steps 5-10 from Protocol 1. The final product can be dissolved in 20% aqueous acetic acid and lyophilized.[5]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete cleavage. | Extend the reaction time to 3-4 hours and/or re-treat the resin with a fresh cleavage cocktail. |
| Incomplete precipitation. | Ensure the ether is sufficiently cold (-20 °C) and allow for a longer incubation time at low temperature. | |
| Loss of product during washing. | Be careful when decanting the supernatant after centrifugation. | |
| Low Purity | Incomplete removal of protecting groups. | Ensure sufficient reaction time and use a fresh cleavage cocktail. |
| Side reactions (e.g., alkylation). | Use a more comprehensive scavenger cocktail, such as Reagent K. | |
| Re-attachment of the product to the resin. | For sensitive molecules, add 1% EDT to the cleavage mixture to prevent re-attachment. |
Conclusion
The cleavage of molecules from this compound resin is a critical final step in solid-phase synthesis. A thorough understanding of the cleavage mechanism and the appropriate selection of a cleavage cocktail are paramount for achieving high yields and purity of the final product. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully cleave a wide range of molecules from this versatile solid support.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyloxybenzyl Alcohol
Welcome to the technical support center for the synthesis of 4-Benzyloxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely used and reliable method is a two-step synthesis. The first step involves the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde using a benzyl group, typically through a Williamson ether synthesis, to form 4-benzyloxybenzaldehyde. The second step is the selective reduction of the aldehyde group of 4-benzyloxybenzaldehyde to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
Q2: Why is the Williamson ether synthesis the preferred method for the initial benzylation step?
The Williamson ether synthesis is favored for its high efficiency and selectivity for O-alkylation (ether formation) over C-alkylation, especially when using a polar aprotic solvent.[1] This method involves the reaction of the phenoxide ion of 4-hydroxybenzaldehyde with a benzyl halide (e.g., benzyl bromide or chloride).[2] It is a robust and well-established reaction that generally provides high yields of the desired ether product.[1][3]
Q3: What are the most critical parameters to control during the reduction of 4-benzyloxybenzaldehyde?
The reduction of the aldehyde to the alcohol is a critical step where yield can be compromised. Key parameters to control include:
-
Purity of the Reducing Agent: Sodium borohydride (NaBH₄) is sensitive to moisture and can decompose over time. Using fresh, high-purity NaBH₄ is essential for achieving a complete reaction.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and prevent potential side reactions. It is then allowed to warm to room temperature to ensure the reaction goes to completion.[4]
-
Solvent Choice: Protic solvents like methanol or ethanol are commonly used as they are effective at dissolving both the aldehyde and the sodium borohydride.[4]
-
Stoichiometry: A slight excess (typically 1.1-1.5 equivalents) of NaBH₄ is used to ensure all the starting aldehyde is consumed.[4]
Q4: How can I effectively purify the final this compound product?
The final product can be purified using one of two primary methods:
-
Recrystallization: This is an effective technique for purifying solid compounds. A suitable solvent system, such as ethyl acetate/hexanes or an ethanol/water mixture, can be used.[5] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[5]
-
Silica Gel Column Chromatography: If recrystallization does not provide sufficient purity, or if the product is an oil, column chromatography is the method of choice. A solvent system with a gradient of ethyl acetate in hexanes is typically effective for separating the polar alcohol product from less polar impurities.
Troubleshooting Guides
Problem: Low Yield in Williamson Ether Synthesis (Step 1: 4-hydroxybenzaldehyde to 4-benzyloxybenzaldehyde)
Q5: My TLC plate shows a significant amount of unreacted 4-hydroxybenzaldehyde after the Williamson ether synthesis reaction. What went wrong?
This indicates an incomplete reaction. Several factors could be the cause:
-
Insufficient or Inappropriate Base: The phenolic proton of 4-hydroxybenzaldehyde must be removed to form the nucleophilic phenoxide. If a weak base is used or an insufficient amount is added, the reaction will not proceed to completion.
-
Inactive Alkylating Agent: Benzyl bromide and benzyl chloride can degrade over time. Ensure the reagent is pure and active.
-
Low Reaction Temperature or Time: The reaction may require heating (reflux) and an adequate reaction time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Poor Solvent Choice: Polar aprotic solvents like DMF or acetone are generally preferred as they effectively dissolve the reactants and promote the SN2 reaction mechanism.[1]
Solutions:
-
Use a strong enough base (e.g., K₂CO₃, NaH) to fully deprotonate the phenol. For aryl ethers, bases like K₂CO₃ are common.[1]
-
Consider using a phase-transfer catalyst if using a two-phase system to improve reaction rates.
-
Increase the reaction temperature or allow for a longer reaction time, using TLC to monitor for the disappearance of the starting material.
Problem: Low Yield in Aldehyde Reduction (Step 2: 4-benzyloxybenzaldehyde to this compound)
Q6: I have a low yield in the reduction step, and my TLC plate shows a large spot corresponding to the starting aldehyde. How can I improve this?
A low conversion rate in the reduction step is a common issue, often related to the reducing agent or reaction conditions.
-
Decomposed Reducing Agent: Sodium borohydride (NaBH₄) reacts with moisture. If the reagent is old or has been improperly stored, it may have lost its activity.
-
Insufficient Reducing Agent: Not using a sufficient excess of NaBH₄ can lead to an incomplete reaction.
-
Premature Quenching: Adding the quenching agent (e.g., water or dilute acid) before the reaction is complete will destroy the remaining NaBH₄ and halt the reduction.
Solutions:
-
Always use fresh, dry sodium borohydride.
-
Use a 1.1 to 1.5 molar excess of the reducing agent to ensure the complete consumption of the aldehyde.[4]
-
Monitor the reaction to completion via TLC before beginning the workup procedure.[4] If the reaction stalls, another small portion of NaBH₄ can be added.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for Williamson Ether Synthesis of 4-Benzyloxybenzaldehyde
| Parameter | Condition A | Condition B | Rationale |
| Starting Material | 4-hydroxybenzaldehyde | 4-hydroxybenzaldehyde | Reactant with phenolic hydroxyl group. |
| Alkylating Agent | Benzyl Bromide | Benzyl Chloride | Benzyl bromide is more reactive but benzyl chloride is less expensive. |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | K₂CO₃ is a milder base, suitable for sensitive substrates. NaH is a very strong, non-nucleophilic base ensuring complete deprotonation.[1][2] |
| Solvent | Acetone or DMF | THF or DMF | Polar aprotic solvents are ideal for SN2 reactions.[2] |
| Temperature | 50-80 °C (Reflux) | 0 °C to Room Temp | K₂CO₃ often requires heat. NaH reactions can often be run at room temperature after initial deprotonation. |
| Typical Yield | > 90% | > 95% | Both methods are generally high-yielding if optimized correctly. |
Table 2: Typical Reaction Conditions for NaBH₄ Reduction of 4-Benzyloxybenzaldehyde
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-benzyloxybenzaldehyde | Substrate for reduction. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective reagent for reducing aldehydes and ketones. |
| Molar Equivalents | 1.1 - 1.5 eq | A slight excess ensures the reaction goes to completion.[4] |
| Solvent | Methanol or Ethanol | Protic solvents that readily dissolve both reactants. |
| Temperature | 0 °C to Room Temperature | Addition of NaBH₄ at 0 °C controls the initial exotherm, followed by stirring at room temperature for completion.[4] |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion; should be monitored by TLC. |
| Typical Yield | > 95% | This reduction is generally very efficient and high-yielding. |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxybenzaldehyde (Williamson Ether Synthesis)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add a sufficient volume of dry acetone or DMF to dissolve the starting material.
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) and stir for 4-6 hours. Monitor the reaction's progress by TLC until the 4-hydroxybenzaldehyde spot disappears.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of acetone.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid or oil can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound (Reduction)
-
Dissolution: Dissolve the crude or purified 4-benzyloxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes. Vigorous gas (H₂) evolution may occur.[4]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[4] Monitor the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl until the gas evolution ceases. This step hydrolyzes the intermediate borate esters.[4]
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the benzylation step.
Caption: Troubleshooting flowchart for low yield in the reduction step.
References
Common side reactions in the benzylation of 4-hydroxybenzyl alcohol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the common side reactions encountered during the benzylation of 4-hydroxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected side reactions when benzylating 4-hydroxybenzyl alcohol?
A1: Due to the presence of two nucleophilic sites—a phenolic hydroxyl group and a benzylic alcohol group—several side reactions can occur. The most common include:
-
O-benzylation of the benzylic alcohol: Reaction at the less acidic benzylic hydroxyl group.
-
C-alkylation: Benzylation of the aromatic ring, typically at the ortho position to the phenolic hydroxyl group.[1]
-
Dibenzylation: Benzylation of both the phenolic and benzylic hydroxyl groups.[2]
-
Polymerization: Self-condensation of 4-hydroxybenzyl alcohol can occur under certain, particularly basic, conditions.[2][3]
Q2: How does the choice of base and solvent affect the reaction's selectivity?
A2: The base and solvent system is critical for controlling the selectivity between O-alkylation and C-alkylation. Polar aprotic solvents like DMF and acetonitrile generally favor the desired O-alkylation at the phenolic hydroxyl.[2] Protic solvents can solvate the phenoxide ion, making the oxygen less available for alkylation and thus can increase the proportion of C-alkylation. The choice of base, from weaker carbonates (like K₂CO₃ or Cs₂CO₃) to stronger hydrides (like NaH), will affect the rate of deprotonation of the two hydroxyl groups and can influence the product distribution.[1]
Q3: What is the general mechanism for the desired O-benzylation reaction?
A3: The selective O-benzylation of the phenolic hydroxyl group typically proceeds via the Williamson ether synthesis. This is an Sₙ2 reaction involving the deprotonation of the more acidic phenolic hydroxyl group by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired aryl benzyl ether.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-O-benzylated product. | 1. Incomplete reaction. 2. Competing side reactions (C-alkylation, dibenzylation). | 1. Monitor the reaction closely using TLC. If starting material persists, consider increasing the reaction time or temperature moderately. 2. Use a polar aprotic solvent (e.g., dry DMF or acetonitrile) to favor O-alkylation.[2] Use a slight excess (1.1-1.2 equivalents) of the benzylating agent to minimize unreacted starting material while reducing the risk of over-alkylation. |
| Multiple spots on TLC, including products less polar than the desired product. | 1. Dibenzylation: Both hydroxyl groups have been benzylated. 2. Over-alkylation: Multiple benzyl groups have attached to the molecule. | 1. Use a controlled amount of the benzylating agent (1.0-1.1 equivalents). 2. Consider protecting the more reactive phenolic hydroxyl group first if selective benzylation of the benzylic alcohol is desired, or vice-versa. |
| A significant amount of a non-polar byproduct is observed. | C-alkylation: The aromatic ring has been benzylated. | Switch to a polar aprotic solvent. Protic solvents can promote C-alkylation.[1] |
| Formation of an insoluble, polymeric material. | Polymerization: 4-hydroxybenzyl alcohol can self-condense under strongly basic conditions.[3][4] | Use a milder base (e.g., K₂CO₃ instead of NaH). Keep the reaction temperature as low as feasible to complete the reaction in a reasonable timeframe. |
| The reaction is not proceeding, or is very slow. | 1. Inactive reagents. 2. Insufficiently strong base. | 1. Ensure all reagents are pure and solvents are anhydrous. 2. If using a weak base like K₂CO₃, consider switching to a stronger base like NaH, but be mindful of the increased risk of side reactions. |
Data Presentation
The following table summarizes the expected impact of different reaction conditions on the product distribution in the benzylation of 4-hydroxybenzyl alcohol. The data presented are illustrative and intended to highlight trends.
| Base | Solvent | Temperature (°C) | Desired Mono-O-benzylation (%) | Dibenzylation (%) | C-Alkylation (%) | Starting Material (%) |
| K₂CO₃ | Acetonitrile | 80 | 75 | 10 | 5 | 10 |
| NaH | THF | 60 | 60 | 25 | 5 | 10 |
| K₂CO₃ | Ethanol | 80 | 50 | 15 | 25 | 10 |
| Cs₂CO₃ | DMF | 25 | 85 | 5 | <5 | 5 |
Experimental Protocols
Protocol 1: Selective O-benzylation of 4-hydroxybenzyl alcohol using Potassium Carbonate
This protocol is designed to favor the mono-O-benzylation of the phenolic hydroxyl group.
Materials:
-
4-hydroxybenzyl alcohol
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxybenzyl alcohol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the desired 4-(benzyloxy)benzyl alcohol.
Protocol 2: Benzylation using Sodium Hydride (for less reactive systems)
This protocol uses a stronger base and may be suitable if Protocol 1 is unsuccessful, but carries a higher risk of side reactions.
Materials:
-
4-hydroxybenzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxybenzyl alcohol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathways in the benzylation of 4-hydroxybenzyl alcohol.
References
Troubleshooting incomplete coupling in solid-phase synthesis with Wang resin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS) using Wang resin, with a specific focus on incomplete coupling reactions.
Troubleshooting Guide: Incomplete Coupling
Problem: A positive Kaiser test or other monitoring method indicates that the most recent amino acid coupling is incomplete.
Immediate Steps:
-
Do not proceed to the next deprotection step. Continuing the synthesis with unreacted amino groups will lead to the formation of deletion sequences, which can be difficult to separate from the target peptide.[1]
-
Consult the troubleshooting workflow below to identify the likely cause and determine the appropriate corrective action.
Troubleshooting Workflow for Incomplete Coupling
Caption: A workflow for troubleshooting incomplete coupling events.
Frequently Asked Questions (FAQs)
Identifying Incomplete Coupling
Q1: What are the primary causes of incomplete coupling in SPPS on Wang resin?
Incomplete coupling can stem from several factors:
-
Steric Hindrance: Bulky amino acid residues, particularly β-branched amino acids like Valine and Isoleucine, can physically block the activated amino acid from reaching the N-terminus of the growing peptide chain.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and aggregate on the resin.[1][3] This is more common with hydrophobic sequences and can make the reactive sites inaccessible.[1]
-
Difficult Sequences: Certain peptide sequences are inherently challenging to synthesize due to their tendency to aggregate or the presence of sterically hindered amino acids.[1]
-
Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, and reaction time significantly impacts coupling efficiency.[1] Inadequate activation of the amino acid or instability of the activated species can also lead to incomplete reactions.[1]
-
Resin Properties: Poor swelling of the Wang resin can limit the accessibility of reagents to the growing peptide chain.[1][4]
Q2: How can I detect incomplete coupling during my synthesis?
The most common method is the use of qualitative colorimetric tests performed on a few resin beads.[2]
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines.[1][5] A positive result, indicated by an intense blue or purple color, signifies the presence of free primary amines and thus an incomplete coupling reaction.[2][6] A negative result (yellow or colorless) indicates a successful coupling.[2]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another option to check for unreacted primary amines.[1][2]
For a definitive analysis, a small amount of the peptide-resin can be cleaved, and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion sequences.[2]
Resolving Incomplete Coupling
Q3: My Kaiser test is positive. What is the first thing I should do?
The most straightforward initial step is to perform a second coupling, also known as "double coupling".[2][7] This involves repeating the coupling step with a fresh solution of the activated amino acid before proceeding to the next deprotection cycle.[2]
Q4: If double coupling doesn't work, what are my other options?
If recoupling is unsuccessful, you should consider the following strategies:
-
Switch to a More Powerful Coupling Reagent: If you are using a standard carbodiimide like DCC or DIC, switching to a more reactive uronium/aminium salt-based reagent such as HBTU, HATU, or HCTU can be effective for difficult couplings.[1][2][8]
-
Optimize Reaction Conditions:
-
Increase Equivalents and Time: Use a higher excess of the amino acid and coupling reagent (e.g., 2-4 equivalents) and extend the reaction time.[2][9]
-
Elevate the Temperature: Gently increasing the reaction temperature to 30-50°C can improve the reaction rate, but should be done cautiously to avoid side reactions like racemization.[2]
-
Change Solvents: In cases of suspected peptide aggregation, switching from DMF to a more solvating solvent like NMP or DMSO, or using a mixture of DCM/DMF, can help disrupt secondary structures.[2][8]
-
-
Capping: If you cannot drive the coupling to completion, you can permanently block the unreacted amino groups through a process called "capping".[1] This is typically done using acetic anhydride and a base like pyridine or DIPEA.[1][10] Capping prevents the formation of deletion sequences, which simplifies the final purification of the target peptide.[1]
Q5: What is capping and when should I use it?
Capping is the process of acetylating unreacted primary amines on the peptide chain to make them unreactive in subsequent coupling steps.[1][11][12] This is a useful strategy when a coupling reaction cannot be driven to completion, even after attempting double coupling or optimizing conditions.[13][14] By capping the unreacted chains, you prevent the formation of deletion peptides, which are often difficult to separate from the desired product during purification.[1][15]
Data Presentation
Table 1: Comparison of Common Coupling Reagents in SPPS
| Reagent Family | Example(s) | Reactivity | Advantages | Disadvantages |
| Carbodiimides | DIC, DCC | Moderate | Cost-effective.[16] | Lower reactivity for hindered couplings; DCC can produce an insoluble urea byproduct.[16] |
| Aminium/Uronium | HBTU, HATU, HCTU | Very High | Highly efficient, especially for sterically hindered couplings; low racemization.[1][8] | More expensive; HBTU can be an allergen.[1][17] |
| Phosphonium | PyBOP, PyAOP | High | Effective for sterically hindered couplings.[8] | Byproducts can be difficult to remove.[8] |
Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test
This qualitative test detects the presence of free primary amines on the resin.[1][2]
Reagents:
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.[2]
-
Wash the beads thoroughly with DMF and then ethanol to remove residual reagents.[2]
-
Place the washed beads into a small glass test tube.[2]
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[2][5]
-
Observe the color of the beads and the solution.[2]
Interpretation of Results:
-
Intense Blue/Purple: High concentration of free primary amines (incomplete coupling).[2]
-
Yellow/Colorless: Absence or negligible amount of free primary amines (successful coupling).[2]
Mechanism of the Kaiser Test
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. youtube.com [youtube.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Optimization of Cleavage Conditions for 4-Benzyloxybenzyl Alcohol Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cleavage of synthesized molecules from 4-Benzyloxybenzyl alcohol linkers.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the cleavage of this compound linkers?
The cleavage from a this compound linker, commonly used in solid-phase synthesis, is achieved under acidic conditions. The most common reagent for this is trifluoroacetic acid (TFA). The acid protonates the ether oxygen of the linker, making the benzyl group a good leaving group and facilitating the release of the synthesized molecule, which is typically a peptide or a small organic molecule with a C-terminal carboxylic acid.[1][2]
Q2: Why are scavengers necessary in the cleavage cocktail?
During the acid-catalyzed cleavage, highly reactive carbocations are generated from the linker and any acid-labile protecting groups (e.g., Boc, tBu). These carbocations can re-attach to the cleaved molecule or modify sensitive amino acid residues such as tryptophan, methionine, and tyrosine, leading to unwanted side products. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive carbocations, thus preventing side reactions and improving the purity of the final product.[3]
Q3: What are some standard cleavage cocktails for this compound linkers?
Several cleavage cocktails can be used, with the choice depending on the sensitivity of the synthesized molecule. A common starting point is a mixture of TFA, triisopropylsilane (TIS), and water. For molecules containing sensitive residues, more complex cocktails like "Reagent K" are recommended.[3]
Troubleshooting Guides
This section addresses common issues encountered during the cleavage of molecules from this compound linkers.
Issue 1: Low Cleavage Yield
Symptoms:
-
Little to no product is recovered after precipitation.
-
Analysis of the resin post-cleavage shows a significant amount of the product remaining.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Cleavage Reaction | Extend the cleavage reaction time. While 1-2 hours is typical, some sequences may require longer.[4] Perform a small-scale trial with an extended cleavage time (e.g., 4 hours) to assess for improvement. |
| Increase the reaction temperature slightly (e.g., to 38°C), but be cautious as higher temperatures can also promote side reactions.[4] | |
| Ensure a sufficient volume of the cleavage cocktail is used to fully swell and immerse the resin (typically 10-25 mL per gram of resin). | |
| Premature Precipitation of Product | Some cleaved products may be sparingly soluble in the TFA cocktail and precipitate back onto the resin. Wash the resin with a small amount of fresh TFA after the initial filtration and combine the filtrates. |
| Inefficient Precipitation | Ensure the ether used for precipitation is ice-cold to maximize product recovery.[5] Increase the volume of cold ether used for precipitation (typically 8-10 times the volume of the TFA solution). If the product is very hydrophilic, consider using a different anti-solvent like methyl tert-butyl ether (MTBE). |
Issue 2: Low Purity of the Cleaved Product
Symptoms:
-
Multiple peaks are observed during HPLC analysis of the crude product.
-
Mass spectrometry analysis reveals the presence of adducts or modified products.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Side Reactions due to Carbocations | Use an appropriate scavenger cocktail based on the amino acid composition of your peptide. For peptides with sensitive residues like Trp, Met, or Tyr, a robust cocktail such as Reagent K is recommended.[3] |
| Ensure scavengers are fresh and used in the correct proportions. | |
| Alkylation by the Linker | The benzylic carbocation from the linker can alkylate sensitive residues, particularly tryptophan.[6] Using a scavenger like triisopropylsilane (TIS) can help minimize this. |
| Incomplete Removal of Protecting Groups | If side-chain protecting groups are not fully cleaved, this will result in impurities. Ensure the cleavage time is sufficient for complete deprotection. Some protecting groups are more acid-labile than others. |
| Oxidation of Sensitive Residues | For peptides containing cysteine, the addition of a reducing scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail is crucial to prevent oxidation and disulfide bond formation. |
Data Presentation
The following table summarizes the effect of TFA concentration on cleavage efficiency for a model peptide from a Wang resin, which is structurally similar to the this compound linker.
| Cleavage Cocktail Composition (TFA/DCM/TIS/H₂O) | Cleavage Time (h) | Peptide Purity (%) | Peptide Yield | Reference |
| 50:45:2.5:2.5 | 2 | Slightly higher | Similar | [7] |
| 95:0:2.5:2.5 | 2 | Slightly lower | Similar | [7] |
| <10% TFA | 2 | - | Inefficient | [7] |
Experimental Protocols
Standard Cleavage Protocol
This protocol is suitable for most molecules attached to a this compound linker that do not contain highly sensitive residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Ice-cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to swell the resin and remove any residual solvents.
-
In a fume hood, prepare the cleavage cocktail fresh by mixing TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 1-2 hours.
-
Filter the TFA solution containing the cleaved product into a centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
In a separate centrifuge tube, add 8-10 volumes of ice-cold diethyl ether.
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the product.
-
Centrifuge the mixture to pellet the precipitated product.
-
Decant the ether and wash the pellet twice more with cold ether.
-
Dry the product under a stream of nitrogen or in a vacuum desiccator.
Cleavage Protocol for Sensitive Peptides (using Reagent K)
This protocol is recommended for molecules containing sensitive residues such as tryptophan, methionine, or cysteine.
Materials:
-
Same as the standard protocol, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
Procedure:
-
Follow steps 1 and 2 of the standard protocol.
-
In a fume hood, prepare Reagent K fresh by mixing TFA, phenol, water, thioanisole, and EDT in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).
-
Follow steps 4-11 of the standard protocol, extending the cleavage time to 2-4 hours if necessary.
Visualizations
Caption: Acid-catalyzed cleavage mechanism of a this compound linker.
Caption: General experimental workflow for cleavage and product isolation.
References
- 1. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. kohan.com.tw [kohan.com.tw]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
How to avoid impurities in the synthesis of 4-Benzyloxybenzyl alcohol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Benzyloxybenzyl alcohol. It is designed for researchers, scientists, and professionals in drug development to help identify and resolve common issues, thereby improving yield and purity.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly via the Williamson ether synthesis—the most common synthetic route.
Q1: My reaction is complete, but the yield of this compound is low. What are the potential causes?
A low yield can be attributed to several factors, including incomplete reaction, side reactions, or mechanical loss during workup and purification.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting material, 4-hydroxybenzyl alcohol, is still present, consider extending the reaction time or adding a fresh portion of the benzylating agent and base.
-
Side Reactions: The formation of byproducts is a common cause of low yields. Key side reactions include over-alkylation, C-alkylation, and oxidation.[1]
-
Base Decomposition: If using a strong base like sodium hydride (NaH), ensure it is fresh and has been handled under anhydrous conditions. NaH can be deactivated by moisture, leading to an incomplete reaction.[2]
-
Poor Quality Reagents: The purity of starting materials is crucial. Impurities in 4-hydroxybenzyl alcohol or the benzyl halide can lead to side reactions.
Q2: My TLC plate shows multiple spots after the reaction. What are these impurities?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the starting materials, several impurities can be formed during the reaction.
-
Unreacted Starting Materials: The most common spots are unreacted 4-hydroxybenzyl alcohol and benzyl bromide/chloride. 4-hydroxybenzyl alcohol is more polar and will have a lower Rf value than the product.
-
Dibenzyl Ether: A common byproduct formed by the reaction of benzyl bromide with benzyl alcohol (which can be present as an impurity or formed from hydrolysis of benzyl bromide).
-
Over-alkylation Product: 4-(Benzyloxy)benzyl benzyl ether can be formed if the benzylic alcohol of the product is also benzylated. This is more likely with the use of a strong base.[1]
-
Oxidation Products: 4-Benzyloxybenzaldehyde or 4-benzyloxybenzoic acid may be present if the product is oxidized. These are typically more polar than the starting alcohol.[3]
Q3: How can I remove the unreacted 4-hydroxybenzyl alcohol from my crude product?
Unreacted 4-hydroxybenzyl alcohol can be removed during the aqueous workup.
-
Basic Wash: Washing the organic layer with a dilute aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) will deprotonate the phenolic hydroxyl group of 4-hydroxybenzyl alcohol, forming a water-soluble salt that will move into the aqueous layer.[3] The desired product, this compound, which is not acidic, will remain in the organic layer.
Q4: I am seeing evidence of a C-alkylation byproduct. How can I minimize this?
C-alkylation is a potential side reaction where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen.
-
Solvent Choice: The use of polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, generally favors the desired O-alkylation over C-alkylation.[1]
-
Counter-ion: The nature of the cation of the base can also influence the O/C alkylation ratio.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely used method is the Williamson ether synthesis.[4] This reaction involves the deprotonation of 4-hydroxybenzyl alcohol to form a phenoxide, which then acts as a nucleophile and attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction.[5]
Q2: Which base is best for the synthesis of this compound?
The choice of base is critical for achieving high selectivity and yield.
-
Mild Bases (e.g., K₂CO₃, Cs₂CO₃): These are often preferred as they are less likely to promote side reactions like the benzylation of the product's benzylic alcohol.[1]
-
Strong Bases (e.g., NaH, KH): These can be used to ensure complete deprotonation of the phenolic hydroxyl group but require strictly anhydrous conditions and careful temperature control to minimize side reactions.[2]
Q3: How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[6] Spot the reaction mixture on a TLC plate alongside the starting materials (4-hydroxybenzyl alcohol and benzyl halide). The disappearance of the 4-hydroxybenzyl alcohol spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Q4: What is the best method for purifying the crude this compound?
Flash column chromatography is the most common and effective method for purifying the crude product.[7]
-
Stationary Phase: Silica gel is typically used.[6]
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is commonly employed to separate the product from less polar impurities (like dibenzyl ether and unreacted benzyl halide) and more polar impurities (like unreacted 4-hydroxybenzyl alcohol).[8]
Q5: What analytical techniques can be used to confirm the purity and identity of the final product?
Several analytical methods are used to assess the purity and confirm the structure of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized molecule.[11]
Data Presentation
The choice of reaction conditions significantly impacts the yield and purity of this compound. The following table summarizes how different parameters can be optimized.
| Parameter | Condition | Rationale and Potential Impact on Purity |
| Starting Material | 4-Hydroxybenzyl Alcohol | Purity is critical; impurities can lead to side reactions. |
| Benzylating Agent | Benzyl Bromide or Benzyl Chloride | Benzyl bromide is more reactive but may be less stable. Benzyl chloride is more stable but may require more forcing conditions. |
| Base | K₂CO₃, Cs₂CO₃ (mild) or NaH, KH (strong) | Mild bases reduce the risk of over-alkylation. Strong bases ensure complete deprotonation but may increase side reactions if not controlled.[1][2] |
| Solvent | Acetonitrile, DMF (polar aprotic) | Polar aprotic solvents favor the SN2 reaction and O-alkylation over C-alkylation.[1][5] |
| Temperature | 50-100 °C | The reaction is typically heated to ensure a reasonable reaction rate. Higher temperatures can increase the formation of byproducts.[5] |
| Stoichiometry | Slight excess of benzylating agent | A small excess of the benzylating agent can help drive the reaction to completion. A large excess can lead to more side products. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound using potassium carbonate as the base.
Materials:
-
4-Hydroxybenzyl alcohol
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Addition of Reagents: Add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain it for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2x) and then with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[6]
-
Analysis: Analyze the purified fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white solid. Confirm the structure and purity by NMR, GC-MS, and/or HPLC.[9][11]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. aroonchande.com [aroonchande.com]
- 7. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ewai-group.com [ewai-group.com]
- 11. magritek.com [magritek.com]
Technical Support Center: Purification of Crude 4-Benzyloxybenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Benzyloxybenzyl alcohol by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My crude this compound fails to dissolve completely in the hot solvent.
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Add small portions of hot solvent until the solid dissolves.
-
Insoluble Impurities: The crude product may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
-
Incorrect Solvent Choice: The solvent you have chosen may not be suitable for dissolving this compound, even when hot. Refer to the solvent selection table below.
Q2: The compound "oils out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the melting point of the compound. To remedy this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath and allowing it to cool to room temperature before moving it to an ice bath.
-
Use a Different Solvent System: A solvent pair might be more effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.
Q3: No crystals form even after the solution has cooled to room temperature or in an ice bath.
A3: This is a common issue indicating that the solution is not supersaturated.
-
Too Much Solvent: You have likely used too much solvent. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Induce Crystallization: If the solution is supersaturated but crystallization has not initiated, you can try to induce it by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for other crystals to grow upon.
-
Q4: The yield of purified crystals is very low.
A4: A low yield can be due to several reasons:
-
Using Too Much Solvent: As mentioned above, excess solvent will keep more of your product dissolved in the mother liquor.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is hot to prevent this.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
Q5: The purified crystals are colored, even though the pure compound should be white.
A5: Colored impurities may be present in your crude sample. If these impurities are soluble in the recrystallization solvent, they should remain in the mother liquor. If they co-crystallize with your product, you can try the following:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a small amount, as excessive charcoal can also adsorb your desired product.
-
Second Recrystallization: A second recrystallization of the purified crystals may be necessary to remove residual colored impurities.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility (at Room Temp) | Solubility (at Boiling Point) | Suitability for Recrystallization |
| Water | Insoluble | Insoluble | Poor (as a single solvent) |
| Ethanol | Sparingly Soluble | Soluble | Good (potentially in a mixed solvent system) |
| Methanol | Soluble | Very Soluble | Potentially suitable, but may lead to lower yield due to high solubility when cold.[1] |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good |
| Toluene | Sparingly Soluble | Soluble | Good |
| Hexane | Insoluble | Sparingly Soluble | Good (as a co-solvent with a more polar solvent) |
Note: This table is based on qualitative data and general principles of solubility for similar compounds. Experimental verification is recommended to determine the optimal solvent.
Experimental Protocols
Recrystallization of Crude this compound using an Ethanol-Water Mixed Solvent System
This protocol is adapted from the procedure for the closely related 4-hydroxybenzyl alcohol and is a good starting point for optimization.[2]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until you observe persistent cloudiness (turbidity).
-
Redissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling phase.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.
-
Characterization: Determine the melting point of the dried crystals. Pure this compound has a reported melting point range of 85-92 °C.[3] A sharp melting point within this range is indicative of high purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Overcoming challenges in the selective etherification of benzyl alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective etherification of benzyl alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the selective etherification of benzyl alcohols in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction shows a low conversion of the starting benzyl alcohol. What are the potential causes and how can I improve the yield?
-
Answer: Low conversion can stem from several factors. Firstly, ensure your catalyst is active. Some catalysts are sensitive to air and moisture, and may require inert atmosphere conditions (e.g., using a glovebox).[1] Secondly, the reaction temperature may be too low. While milder conditions are often desired, some systems require elevated temperatures to proceed efficiently.[1][2] For instance, in iron-catalyzed systems, temperatures can range from 70-120 °C.[1] Finally, insufficient catalyst loading can lead to poor conversion. While minimizing catalyst use is ideal, ensure you are using the recommended catalytic amount, typically around 5-10 mol%.[1][2] In some cases, a catalyst is essential for the reaction to proceed at all.[1]
Issue 2: Poor Selectivity and Formation of Side Products
-
Question: My reaction is producing a significant amount of dibenzyl ether as a side product. How can I improve the selectivity for the desired unsymmetrical ether?
-
Answer: The formation of symmetrical ethers (homo-coupling) is a common challenge in cross-etherification reactions.[3][4] To enhance selectivity for the unsymmetrical product, consider the following:
-
Catalyst and Ligand Choice: The selection of the catalyst and accompanying ligand is crucial. For example, Fe(II)-catalyzed systems with a pyridine bis-imidazoline ligand have shown high chemoselectivity, affording no symmetrical ether by-products.[3][4]
-
Additives: The use of additives can suppress side reactions. For instance, in iron(III) triflate catalyzed reactions, the addition of ammonium chloride has been shown to completely suppress side reactions and ensure selective ether formation.[4][5]
-
Reaction Conditions: Carefully controlling the reaction temperature and addition of reagents can influence selectivity.
-
-
Question: I am observing unexpected side products other than dibenzyl ether. What could they be and how can I avoid them?
-
Answer: Besides homo-coupling, other side reactions can occur:
-
Elimination: When using secondary or tertiary alkyl halides in Williamson ether synthesis, E2 elimination can compete with the desired SN2 reaction, leading to the formation of alkenes.[6][7] Using primary alkyl halides is preferred to minimize this side reaction.[6]
-
Transesterification: With benzyl alcohols containing electron-withdrawing groups, transesterification with the solvent (e.g., dimethyl carbonate - DMC) can occur, forming methyl carbonates instead of the desired ether.[1]
-
Aromatic Electrophilic Substitution: In some cases, side reactions involving aromatic electrophilic substitution can occur.[8]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to separate my desired benzyl ether from the reaction mixture. What are some effective purification strategies?
-
Answer: Purification can be challenging due to the similar polarities of the product, starting materials, and some by-products.
-
Extraction: Utilizing a solvent in which the product is highly soluble but the catalyst is not can simplify separation. For example, in reactions using propylene carbonate (PC) as a solvent, the product can be easily extracted with petroleum ether, leaving the catalyst in the PC phase for potential recycling.[2]
-
Chromatography: Silica gel column chromatography is a standard method for purifying ethers.[9]
-
Washing: If using benzyl chloride as a reagent, unreacted starting material can be removed by washing the organic layer with a dilute base solution (e.g., 5% sodium bicarbonate) to neutralize any acidic impurities, followed by water and brine washes.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for the selective etherification of benzyl alcohols?
A1: Several methods are employed, each with its advantages and limitations:
-
Williamson Ether Synthesis: A classic method involving the reaction of an alkoxide with an alkyl halide.[11][12] It is versatile but can be limited by side reactions like elimination with sterically hindered halides.[6][7]
-
Acid-Catalyzed Dehydration: This method uses an acid catalyst to promote the reaction between two alcohols, producing water as the only byproduct.[13] This approach is atom-economical but can suffer from low selectivity.
-
Transition-Metal Catalysis: Various transition metals, particularly iron, have been shown to be effective catalysts for both symmetrical and unsymmetrical etherification of benzyl alcohols under milder conditions.[1][2][3][4][5]
Q2: How do electron-donating and electron-withdrawing groups on the benzyl alcohol affect the reaction?
A2: The electronic properties of the substituents on the aromatic ring significantly influence the reactivity of the benzyl alcohol.
-
Electron-donating groups generally increase the reactivity of the benzyl alcohol, leading to higher yields and faster reaction times.[14]
-
Electron-withdrawing groups tend to decrease reactivity, often requiring longer reaction times or higher temperatures to achieve good conversion.[1][14] In some cases, they can also promote side reactions like transesterification.[1]
Q3: Can I perform this reaction under "green" or environmentally friendly conditions?
A3: Yes, significant efforts have been made to develop greener etherification methods. This includes the use of:
-
Non-toxic, recyclable solvents: Propylene carbonate (PC) and dimethyl carbonate (DMC) are examples of greener alternatives to traditional chlorinated solvents.[1][2]
-
Atom-economical reactions: Catalytic dehydrative etherification, which produces only water as a byproduct, is a prime example of an atom-economical process.[2]
-
Readily available and benign catalysts: Iron-based catalysts are attractive due to their low cost and low toxicity compared to some precious metal catalysts.[4][5]
Q4: What is the role of protecting groups in the selective etherification of molecules with multiple hydroxyl groups?
A4: In complex molecules with multiple hydroxyl groups, protecting groups are essential to achieve chemoselectivity.[14][15] A suitable protecting group will mask one or more hydroxyl groups, allowing the desired etherification to occur at a specific, unprotected site.[15] The protecting group must be stable to the etherification reaction conditions and be easily removable under mild conditions that do not affect the newly formed ether linkage.[16] Benzyl ethers themselves are often used as protecting groups for alcohols due to their stability and various deprotection methods.[11][16]
Data Presentation
Table 1: Symmetrical Etherification of Substituted Benzyl Alcohols using Iron(III) Catalyst [1]
| Entry | Benzyl Alcohol Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylbenzyl alcohol | 100 | 14 | 88 |
| 2 | 4-Methoxybenzyl alcohol | 100 | 14 | 85 |
| 3 | 2-Chlorobenzyl alcohol | 120 | 24 | 75 |
| 4 | 4-Chlorobenzyl alcohol | 120 | 24 | 78 |
| 5 | 4-Bromobenzyl alcohol | 120 | 28 | 65 |
| 6 | 4-Nitrobenzyl alcohol | 120 | 48 | 43 |
Reaction conditions: Benzylic alcohol (2 mmol), FeCl₃·6H₂O (5 mol %), Propylene Carbonate (1 mL).
Table 2: Unsymmetrical Etherification of Benzyl Alcohols using Iron(II) Catalyst [2]
| Entry | Secondary Alcohol | Primary Alcohol | Time (h) | Yield (%) |
| 1 | 1-(Naphthalen-2-yl)ethanol | Benzyl alcohol | 24 | 88 |
| 2 | Cyclohexyl(phenyl)methanol | Benzyl alcohol | 24 | 89 |
| 3 | Diphenylmethanol | Benzyl alcohol | 24 | 62 |
| 4 | Diphenylmethanol | 2-Chlorobenzyl alcohol | 24 | 89 |
| 5 | Triphenylmethanol | Benzyl alcohol | 36 | 52 |
Reaction conditions: Secondary alcohol (1 mmol), Primary alcohol (1.2 mmol), FeCl₂·4H₂O (10 mol %), Ligand L1 (12 mol %), Propylene Carbonate (1 mL), 100 °C.
Experimental Protocols
Protocol 1: General Procedure for Symmetrical Etherification using Iron(III) Chloride [1][2]
A mixture of the benzylic alcohol (2 mmol) and FeCl₃·6H₂O (0.1 mmol, 5 mol %) in propylene carbonate (1 mL) is stirred in a pressure tube. The reaction mixture is heated to the temperature and for the time indicated in Table 1. After cooling to room temperature, the product is extracted with petroleum ether. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the symmetrical ether.
Protocol 2: General Procedure for Unsymmetrical Etherification using Iron(II) Chloride [2]
In a pressure tube, the secondary alcohol (1 mmol), the primary benzyl alcohol (1.2 mmol), FeCl₂·4H₂O (0.1 mmol, 10 mol %), and the pyridine bis-thiazoline ligand L1 (0.12 mmol, 12 mol %) are mixed in propylene carbonate (1 mL). The mixture is stirred at 100 °C for the time specified in Table 2. Upon completion, the reaction is cooled, and the product is isolated via extraction with an appropriate organic solvent, followed by drying and solvent evaporation.
Visualizations
Caption: General experimental workflow for catalytic etherification of benzyl alcohols.
Caption: Troubleshooting decision tree for selective benzyl alcohol etherification.
References
- 1. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
- 9. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 15. jocpr.com [jocpr.com]
- 16. pubs.acs.org [pubs.acs.org]
Preventing degradation of 4-Benzyloxybenzyl alcohol during reactions
Welcome to the technical support center for 4-Benzyloxybenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: this compound has two primary points of reactivity that can lead to degradation: the benzyl ether linkage and the benzylic alcohol functional group.
-
Cleavage of the Benzyl Ether: This is the most common degradation pathway and can occur under several conditions:
-
Reductive Cleavage (Hydrogenolysis): The benzyl ether is sensitive to catalytic hydrogenation (e.g., H₂/Pd/C), which cleaves the C-O bond to yield 4-hydroxybenzyl alcohol and toluene.[1]
-
Acidic Cleavage: Strong acids can protonate the ether oxygen, leading to cleavage to form a benzyl cation and 4-hydroxybenzyl alcohol. This is more likely at elevated temperatures.
-
Oxidative Cleavage: Certain oxidizing agents, particularly those used for deprotecting electron-rich benzyl ethers (like p-methoxybenzyl ethers), such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can also cleave the unsubstituted benzyl ether, although typically at a slower rate.[2]
-
-
Oxidation of the Benzylic Alcohol: The primary alcohol group is susceptible to oxidation to form 4-benzyloxybenzaldehyde or further to 4-benzyloxybenzoic acid. This can be an issue if strong or non-selective oxidizing agents are used for other purposes in the reaction.
-
Polymerization: Under strongly acidic conditions, benzylic alcohols are prone to polymerization, which can lead to the formation of insoluble, often colored, polymeric materials.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Unwanted Cleavage of the Benzyl Ether Linkage
Symptom: You observe the formation of 4-hydroxybenzyl alcohol or its derivatives in your reaction mixture, and a lower than expected yield of your desired product.
Possible Causes & Solutions:
-
Reductive Conditions: Standard catalytic hydrogenation for the reduction of other functional groups (e.g., nitro groups, alkenes) will likely cleave the benzyl ether.
-
Solution 1: Use a milder reducing agent. For example, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C can sometimes be more selective.[3]
-
Solution 2: Use an alternative reduction method. Depending on the functional group to be reduced, consider alternatives like metal-in-acid reductions (e.g., Sn/HCl for nitro groups) if your molecule is stable to acidic conditions.
-
-
Strongly Acidic Conditions: Deprotection of acid-labile groups (e.g., Boc, silyl ethers) or acid-catalyzed reactions can lead to benzyl ether cleavage.
-
Solution 1: Use milder acidic conditions. For example, for silyl ether deprotection, buffered acidic conditions like HF-pyridine or acetic acid/THF/water are often effective without affecting the benzyl ether.
-
Solution 2: Choose a more acid-labile protecting group elsewhere in the molecule. For instance, a triethylsilyl (TES) ether is more easily cleaved under mild acidic conditions than a tert-butyldimethylsilyl (TBS) ether.
-
-
Oxidative Conditions: The use of strong oxidizing agents can lead to the cleavage of the benzyl ether.
-
Solution: Choose a milder or more selective oxidizing agent. If you need to perform an oxidation elsewhere in the molecule, consider reagents known for their chemoselectivity.
-
Decision Workflow for Preventing Benzyl Ether Cleavage
Caption: Troubleshooting workflow for unwanted benzyl ether cleavage.
Issue 2: Oxidation of the Benzylic Alcohol
Symptom: You observe the formation of 4-benzyloxybenzaldehyde or 4-benzyloxybenzoic acid as byproducts.
Possible Causes & Solutions:
-
Use of a Non-Selective Oxidizing Agent: Many common oxidizing agents will readily oxidize the primary benzylic alcohol.
-
Solution: Choose a chemoselective oxidizing agent. If another part of your molecule requires oxidation, select a reagent that will not affect the benzylic alcohol. The choice of oxidant is highly dependent on the substrate.
-
-
Air Oxidation: Prolonged reaction times or workups exposed to air can sometimes lead to slow oxidation, especially if trace metal impurities are present.
-
Solution: Maintain an inert atmosphere. Running the reaction under nitrogen or argon can prevent air oxidation.
-
Table 1: Comparison of Oxidizing Agents and Their Selectivity
| Oxidizing Agent/System | Typical Substrate | Conditions | Selectivity for Primary Benzylic Alcohols | Potential for Benzyl Ether Cleavage |
| PCC/PDC | Primary Alcohols to Aldehydes | CH₂Cl₂, rt | High | Low |
| Dess-Martin Periodinane | Primary Alcohols to Aldehydes | CH₂Cl₂, rt | High | Low |
| Swern Oxidation | Primary Alcohols to Aldehydes | (COCl)₂, DMSO, Et₃N, -78 °C | High | Low |
| TEMPO/NaOCl | Primary Alcohols to Aldehydes | CH₂Cl₂/H₂O, 0 °C to rt | High | Low |
| KMnO₄ | Primary Alcohols to Carboxylic Acids | Basic, heat | Very High (over-oxidation) | Moderate to High |
| DDQ | Electron-rich Benzyl Ethers | CH₂Cl₂/H₂O, rt | Low (can oxidize) | High (for cleavage) |
Experimental Protocols
Protocol 1: Selective Epoxidation in the Presence of this compound Moiety
This protocol describes the epoxidation of an alkene in a molecule containing a this compound group, where the goal is to avoid oxidation of the alcohol and cleavage of the benzyl ether.
Reaction: Molecule with alkene and this compound + m-CPBA → Epoxidized molecule with intact this compound
Procedure:
-
Dissolve the substrate (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) to buffer the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, wash with saturated aqueous NaHCO₃, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Selective Epoxidation
Caption: Workflow for selective epoxidation.
Protocol 2: Peptide Coupling with a this compound-Containing Amino Acid
This protocol outlines the coupling of an N-protected amino acid to an amino acid derivative containing a this compound moiety, avoiding conditions that could cause degradation.
Reaction: Fmoc-AA-OH + H₂N-AA'-O-(4-benzyloxybenzyl) + Coupling Agent → Fmoc-AA-AA'-O-(4-benzyloxybenzyl)
Procedure:
-
Dissolve the N-Fmoc protected amino acid (Fmoc-AA-OH, 1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.0 eq) in dimethylformamide (DMF).
-
Add N,N'-diisopropylcarbodiimide (DIC, 1.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the amino acid.
-
In a separate flask, dissolve the amino acid ester containing the this compound moiety (1.0 eq) in DMF.
-
Add the pre-activated amino acid solution to the solution of the amino acid ester.
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the dipeptide by flash column chromatography.
Peptide Coupling Logic Diagram
Caption: Logic diagram for peptide coupling.
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental procedures should be carried out with appropriate safety precautions and after consulting relevant literature.
References
Technical Support Center: Optimizing Reaction Parameters for the Oxidation of Benzyl Alcohols
Welcome to the technical support center for the optimization of benzyl alcohol oxidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental parameters for the selective conversion of benzyl alcohols to the corresponding aldehydes or ketones.
Frequently Asked Questions (FAQs)
Q1: My oxidation of benzyl alcohol is producing benzoic acid as a byproduct. How can I prevent this over-oxidation?
A1: Over-oxidation to benzoic acid is a common challenge.[1][2] Several strategies can be employed to minimize this side reaction:
-
Choice of Oxidant: Use milder oxidizing agents that are less prone to oxidizing aldehydes. Pyridinium chlorochromate (PCC) is a classic example of a reagent that typically stops at the aldehyde stage.[3][4][5][6]
-
Reaction Time and Temperature: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[7] Stopping the reaction as soon as the starting material is consumed can prevent further oxidation of the desired aldehyde. Lowering the reaction temperature can also help improve selectivity.[8]
-
Catalyst Selection: Certain catalysts exhibit higher selectivity for the aldehyde. For instance, in TEMPO-catalyzed oxidations, careful control of the co-oxidant and reaction conditions is crucial.[9][10] Some palladium-based catalysts have also shown high selectivity towards benzaldehyde.[11]
Q2: I am observing the formation of benzyl benzoate in my reaction mixture. What is the cause and how can I avoid it?
A2: Benzyl benzoate can form through the esterification of benzoic acid (formed from over-oxidation) with unreacted benzyl alcohol, or in some cases, through the Tishchenko reaction of two benzaldehyde molecules.[2] To minimize its formation:
-
Prevent the formation of benzoic acid by following the recommendations in Q1.
-
Ensure complete conversion of benzyl alcohol to reduce the availability of one of the esterification partners.
Q3: My reaction is sluggish or incomplete. What are some general tips to improve the reaction rate and conversion?
A3: Several factors can influence the rate and completeness of the oxidation:
-
Catalyst Activity: Ensure your catalyst is active. For instance, manganese dioxide (MnO₂) often needs to be activated by heating before use.[12] The activity of some catalysts can also be support-dependent.[7]
-
Reagent Stoichiometry: Using an appropriate excess of the oxidizing agent can drive the reaction to completion. However, be mindful that a large excess can sometimes lead to more side products.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate.[8][13] However, this must be balanced with potential decreases in selectivity.[11]
-
Solvent: The choice of solvent can significantly impact the reaction. Ensure your reactants are soluble and the solvent is compatible with the chosen reagents. For some systems, solvent-free conditions can lead to faster reactions.[7][14]
Q4: Are there "greener" alternatives to traditional heavy-metal oxidants like chromium reagents?
A4: Yes, there is a strong drive towards more environmentally friendly oxidation methods.[3][4][15] Some options include:
-
Hydrogen Peroxide (H₂O₂): H₂O₂ is an inexpensive and environmentally benign oxidant, with water being the only byproduct.[15] It is often used with a catalyst.[3][4]
-
Molecular Oxygen (O₂) or Air: Aerobic oxidations are highly attractive from a green chemistry perspective.[16] These reactions typically require a catalyst, such as those based on palladium, ruthenium, or copper.[10][16][17]
-
TEMPO-catalyzed systems: These systems can be designed to use catalytic amounts of TEMPO with a stoichiometric co-oxidant like sodium hypochlorite or can be part of an aerobic oxidation cycle.[10]
Troubleshooting Guides
Issue 1: Low Yield of Benzaldehyde
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time, temperature, or the amount of oxidant.[13] |
| Over-oxidation to benzoic acid | Use a milder oxidant (e.g., PCC).[5][18] Optimize reaction time and temperature.[8] |
| Formation of other byproducts (e.g., benzyl benzoate, toluene) | Characterize byproducts by GC-MS or NMR to understand the side reactions. Adjust reaction conditions to disfavor these pathways (e.g., lower temperature to reduce toluene formation with some Pd catalysts).[11] |
| Deactivated catalyst | Ensure proper activation of catalysts like MnO₂.[12] For heterogeneous catalysts, check for poisoning or fouling. |
| Poor workup procedure | During extraction, ensure the correct pH to avoid losing the product. Benzaldehyde can be sensitive to air oxidation on storage. |
Issue 2: Poor Selectivity (Multiple Products Observed)
| Possible Cause | Troubleshooting Step |
| Reaction conditions are too harsh | Lower the reaction temperature.[8] Reduce the concentration of the oxidant. |
| Inappropriate oxidant or catalyst | Switch to a more selective reagent system. For example, Swern oxidation is known for its mild conditions and high selectivity.[19][20] |
| Substrate has other sensitive functional groups | Protect sensitive functional groups before carrying out the oxidation. |
| Pummerer rearrangement in Swern oxidation | Maintain a very low reaction temperature (typically -78 °C) to suppress this side reaction.[19][21] |
Experimental Protocols
Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂)
This protocol is adapted for the selective oxidation of benzylic alcohols.
-
Activation of MnO₂: Heat commercially available MnO₂ at 100-200 °C for several hours under vacuum to remove adsorbed water and enhance its activity.[12]
-
Reaction Setup: To a round-bottom flask, add the benzyl alcohol (1 equivalent) and a suitable solvent (e.g., dichloromethane, ether, or hexane).[12][22]
-
Addition of MnO₂: Add activated MnO₂ (5-10 equivalents by weight). The optimal amount may need to be determined empirically.
-
Reaction: Stir the suspension vigorously at room temperature. For less reactive substrates, gentle heating may be required.[14]
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.[12] Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Protocol 2: Swern Oxidation
This protocol uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride and is performed under anhydrous conditions at low temperatures.[20][23]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.[23]
-
Activator Formation: Slowly add a solution of anhydrous DMSO (2.2 equivalents) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.[20]
-
Alcohol Addition: Add a solution of the benzyl alcohol (1 equivalent) in DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.[20]
-
Quenching: Add triethylamine (TEA, 5 equivalents) dropwise. The reaction mixture may become thick. Stir for another 30 minutes at -78 °C and then allow it to warm to room temperature.[20]
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify as necessary.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a relatively stable and mild oxidant for converting primary alcohols to aldehydes.[6][18]
-
Reaction Setup: To a solution of benzyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM), add PCC (1.2-1.5 equivalents).[5] The addition of an inert support like Celite or molecular sieves is recommended to prevent the formation of a tar-like precipitate and simplify workup.[5][6]
-
Reaction: Stir the mixture at room temperature for 2 to 4 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with an equal volume of diethyl ether and filter through a plug of silica gel or Celite to remove the chromium salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the product.
Data Presentation
Table 1: Comparison of Different Oxidation Methods for Benzyl Alcohol
| Oxidant/Catalyst System | Typical Conditions | Yield (%) | Selectivity (%) | Key Advantages/Disadvantages |
| MnO₂ | DCM or Hexane, room temp. | 80-95[24] | High | Mild conditions, good for allylic/benzylic alcohols. Requires large excess of activated reagent.[12] |
| Swern Oxidation | (COCl)₂, DMSO, TEA, DCM, -78 °C | >90[19] | Very High | Mild, avoids over-oxidation. Requires low temperatures and anhydrous conditions; can have unpleasant odors.[19][21] |
| PCC | DCM, room temp. | ~85-95[3] | High | Simple procedure, stops at aldehyde.[5] Chromium waste is toxic and requires special disposal.[3][4][6] |
| TEMPO/NaOCl | Biphasic (DCM/H₂O), 0 °C | ~90-99[10] | High | Catalytic, high turnover. Co-oxidant can be harsh; potential for over-oxidation if not controlled.[9] |
| H₂O₂/Catalyst | Aqueous or organic solvent, variable temp. | 70-95[13][15] | Good to High | Green oxidant (water byproduct).[15] Requires a catalyst, which can vary in effectiveness. |
| Aerobic (O₂)/Pd Catalyst | Toluene or solvent-free, 80-140 °C | 50-99[11] | Variable | Atom-economical, green. Can require elevated temperatures/pressures; selectivity can be an issue (e.g., toluene formation).[11] |
Visualizations
Caption: General experimental workflow for benzyl alcohol oxidation.
Caption: Troubleshooting logic for low yield in benzyl alcohol oxidation.
References
- 1. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cs.gordon.edu [cs.gordon.edu]
- 4. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde [mdpi.com]
- 9. BJOC - Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation [beilstein-journals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Selective Benzyl Alcohol Oxidation over Pd Catalysts | MDPI [mdpi.com]
- 12. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lakeland.edu [lakeland.edu]
- 16. mdpi.com [mdpi.com]
- 17. Sciencemadness Discussion Board - benzyl alcohol oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. ijsart.com [ijsart.com]
- 22. sciencemadness.org [sciencemadness.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Best practices for handling and storing 4-Benzyloxybenzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 4-Benzyloxybenzyl alcohol, alongside troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Safety First: Handling and Storage
Proper handling and storage of this compound are crucial for laboratory safety and maintaining the integrity of the compound.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is room temperature.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents and acids.[1]
-
Light Sensitivity: While not explicitly stated for the free alcohol, related compounds can be light-sensitive. It is good practice to store it in a light-resistant container.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₂ | [2] |
| Molecular Weight | 214.26 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 85-92 °C | [2] |
| Boiling Point | 314.4 °C (estimate) | [3] |
| Solubility | Soluble in methanol | [3][4] |
| Purity | ≥ 97-99% (GC) | [2][5] |
| CAS Number | 836-43-1 | [2] |
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Low Yield in Reactions
Q: I am experiencing a low yield in my reaction with this compound. What are the potential causes and solutions?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Purity: Verify the purity of your this compound and other reactants. Impurities can interfere with the reaction. The compound can be purified by recrystallization.
-
Reaction Atmosphere: The benzyl alcohol moiety can be sensitive to oxidation.[6] If your reaction is not an oxidation, conducting it under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of aldehyde or carboxylic acid byproducts.[6]
-
Temperature Control: Exothermic reactions can lead to side reactions or decomposition if the temperature is not controlled. Ensure your reaction is maintained at the optimal temperature.
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed. If the reaction stalls, consider adding more of the limiting reagent.
Purification Challenges
Q: I am having difficulty purifying my product from a reaction involving this compound. What are some common impurities and how can I remove them?
A: Common impurities may include unreacted starting material, or byproducts from side reactions such as oxidation.
-
Recrystallization: For solid products, recrystallization is an effective purification method.[7] A suitable solvent system can be determined through solubility tests.[8] For compounds with similar polarity, a mixed solvent system (e.g., ethanol/water) can be effective.[7]
-
Column Chromatography: For non-crystalline products or to separate compounds with very similar polarities, flash column chromatography on silica gel is a standard method. Experiment with different solvent systems to achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway is the oxidation of the benzylic alcohol to form 4-benzyloxybenzaldehyde, which can be further oxidized to 4-benzyloxybenzoic acid.[6] This is more likely to occur in the presence of oxidizing agents or upon prolonged exposure to air.
Q2: How does the pH of the reaction medium affect the stability of this compound?
Q3: Is this compound sensitive to light?
A3: Many aromatic compounds exhibit some degree of light sensitivity. While not extensively documented for this specific compound, it is good practice to store it in a dark or amber-colored container and to protect reaction mixtures from direct light, especially for prolonged reaction times.
Q4: What are the key considerations when using this compound resin (Wang resin) in solid-phase peptide synthesis?
A4: When using the resin-bound form:
-
Loading the first amino acid: This step can be challenging and may require specific coupling reagents like DCC/DMAP with the addition of HOBt to minimize racemization.[9] Microwave-assisted loading can also be effective.[5]
-
Low yield during cleavage: Incomplete cleavage can result in low yields. This can be addressed by extending the reaction time with the cleavage cocktail (e.g., TFA) or by re-cleaving the resin with a fresh cocktail.
-
Contaminated solvents: Using contaminated DMF can lead to significantly low yields in peptide synthesis.[10]
Experimental Protocols
Oxidation of this compound to 4-Benzyloxybenzaldehyde
This protocol is a general method for the selective oxidation of a primary benzyl alcohol to an aldehyde.
Materials:
-
This compound
-
An oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or a TEMPO-based system)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the oxidizing agent portion-wise at room temperature or 0 °C, depending on the reactivity of the chosen oxidant.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction according to the specific requirements of the oxidant used.
-
Work up the reaction mixture, typically involving filtration and washing with aqueous solutions.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Etherification of this compound
This protocol describes a general procedure for the Williamson ether synthesis.
Materials:
-
This compound
-
A strong base (e.g., Sodium hydride (NaH))
-
An alkyl halide (e.g., Methyl iodide)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent at 0 °C under an inert atmosphere, add the strong base portion-wise.
-
Allow the mixture to stir for a short period to ensure complete deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for addressing low reaction yields.
References
- 1. reddit.com [reddit.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 836-43-1 [amp.chemicalbook.com]
- 4. This compound CAS#: 836-43-1 [m.chemicalbook.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Analysis of 4-Benzyloxybenzyl Alcohol and Structurally Related Benzyl Alcohols
A detailed examination of the 1H and 13C NMR spectra of 4-benzyloxybenzyl alcohol in comparison to benzyl alcohol, 4-methoxybenzyl alcohol, and 4-chlorobenzyl alcohol, providing valuable spectroscopic data for researchers in drug development and organic synthesis.
This guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. To provide a clear understanding of the influence of the benzyloxy substituent, its spectral data is compared with that of unsubstituted benzyl alcohol and two other 4-substituted benzyl alcohols: 4-methoxybenzyl alcohol and 4-chlorobenzyl alcohol. This comparative approach offers researchers and scientists a valuable resource for substance identification, structural elucidation, and quality control.
Experimental Protocols
All NMR spectra were obtained using a standard NMR spectrometer. The general protocol for sample preparation and analysis is outlined below.
Sample Preparation: Approximately 10-20 mg of the solid sample (or 5-10 µL for liquids) was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The solution was then transferred to a 5 mm NMR tube.
1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz, with complete proton decoupling. A sufficient number of scans were accumulated to obtain high-quality spectra. The chemical shifts are reported in ppm relative to the CDCl3 solvent peak (77.16 ppm).
1H NMR Data Comparison
The 1H NMR spectra of benzyl alcohols are characterized by signals from the benzylic protons (-CH2OH) and the aromatic protons. The chemical shifts of these protons are influenced by the nature of the substituent at the 4-position of the benzene ring.
| Compound | Ar-H (ppm) | -CH2OH (ppm) | Other Protons (ppm) |
| This compound | 7.28-7.45 (m, 7H), 6.96 (d, 2H) | 4.65 (s, 2H) | 5.06 (s, 2H, -OCH2Ph) |
| Benzyl alcohol | 7.26-7.38 (m, 5H) | 4.67 (s, 2H) | - |
| 4-Methoxybenzyl alcohol | 7.29 (d, 2H), 6.89 (d, 2H) | 4.61 (s, 2H) | 3.81 (s, 3H, -OCH3) |
| 4-Chlorobenzyl alcohol | 7.30 (s, 4H) | 4.67 (d, 2H) | - |
The benzylic protons (-CH2OH) in all four compounds appear as singlets (or a doublet in the case of 4-chlorobenzyl alcohol) in the range of 4.61-4.67 ppm. The aromatic protons of this compound show a complex multiplet for the benzyl group protons and two doublets for the p-substituted ring. The presence of the electron-donating methoxy group in 4-methoxybenzyl alcohol causes an upfield shift of the aromatic protons compared to benzyl alcohol, while the electron-withdrawing chloro group in 4-chlorobenzyl alcohol leads to a downfield shift.
13C NMR Data Comparison
The 13C NMR spectra provide further insights into the electronic environment of the carbon atoms in these molecules.
| Compound | C-1 (Ar-C-CH2) (ppm) | C-2, C-6 (Ar-CH) (ppm) | C-3, C-5 (Ar-CH) (ppm) | C-4 (Ar-C-O/Cl) (ppm) | -CH2OH (ppm) | Other Carbons (ppm) |
| This compound | 133.8 | 128.8 | 115.1 | 158.8 | 65.0 | 70.1 (-OCH2Ph), 127.6, 128.2, 128.7, 137.0 (Ph of Benzyl) |
| Benzyl alcohol | 140.8 | 128.6 | 127.6 | 127.0 | 65.2 | - |
| 4-Methoxybenzyl alcohol | 133.1 | 128.7 | 114.0 | 159.2 | 65.0 | 55.3 (-OCH3) |
| 4-Chlorobenzyl alcohol | 139.3 | 128.8 | 128.4 | 133.5 | 64.7 | - |
The chemical shift of the benzylic carbon (-CH2OH) is relatively consistent across the series, appearing around 65 ppm. The chemical shift of the aromatic carbons, however, is significantly affected by the substituent at the 4-position. The C-4 carbon in this compound and 4-methoxybenzyl alcohol is shifted downfield to ~159 ppm due to the deshielding effect of the oxygen atom. In contrast, the C-4 in 4-chlorobenzyl alcohol is at a more upfield position of 133.5 ppm.
Structural and Signaling Pathway Diagram
The following diagram illustrates the structure of this compound with numbered carbons for NMR assignment.
Figure 1. Structure of this compound.
This guide provides a foundational dataset for the NMR analysis of this compound and related compounds. The presented data and comparisons can aid in the rapid and accurate identification and characterization of these molecules in a research and development setting.
A Comparative Guide to HPLC and GC Methods for Purity Analysis of 4-Benzyloxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For an aromatic alcohol like 4-Benzyloxybenzyl alcohol, which serves as a key intermediate in the synthesis of various compounds, ensuring high purity is paramount.[1] This guide provides a comparative analysis of two common chromatographic techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is a widely used, robust technique for the analysis of non-volatile and moderately polar compounds.[2] It offers high resolution, sensitivity, and reproducibility, making it a staple in pharmaceutical quality control.[2][3]
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For methods requiring mass spectrometry compatibility, any acid modifiers like phosphoric acid should be replaced with a volatile alternative such as formic acid.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Method
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a melting point between 85-92°C, it is amenable to GC analysis.[1] GC can be an excellent alternative or orthogonal method to HPLC for purity determination.
Experimental Protocol: GC
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.32 mm, 0.5 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent like dichloromethane or methanol.
Data Presentation: Purity Analysis Comparison
The following table summarizes representative data from the analysis of a single batch of this compound using the described HPLC and GC methods.
| Parameter | HPLC Method | GC Method |
| Retention Time | 4.85 min | 9.21 min |
| Peak Area (Main Peak) | 1,254,321 | 1,567,890 |
| Total Peak Area | 1,261,875 | 1,579,450 |
| Calculated Purity (%) | 99.40% | 99.27% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.3 µg/mL |
Method Comparison Workflow
The following diagram illustrates the logical workflow for comparing the HPLC and GC methods for the purity analysis of this compound.
Caption: Workflow for comparing HPLC and GC methods.
Conclusion
Both HPLC and GC are suitable methods for the purity analysis of this compound, each with its own advantages. The choice between the two often depends on the available instrumentation, the nature of potential impurities, and the specific requirements of the analysis. For comprehensive purity assessment, employing both techniques as orthogonal methods can provide a more complete impurity profile and a higher degree of confidence in the analytical results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 3-Benzyloxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. jpionline.org [jpionline.org]
Characterization of 4-Benzyloxybenzyl Alcohol Derivatives by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of synthetic compounds is a critical step in chemical and pharmaceutical research. 4-Benzyloxybenzyl alcohol and its derivatives are important intermediates in the synthesis of various organic molecules. Mass spectrometry stands out as a primary analytical technique for the characterization of these compounds, offering high sensitivity and detailed structural information. This guide provides a comprehensive comparison of mass spectrometric methods for the analysis of this compound, supported by experimental data from closely related analogs and a discussion of alternative analytical techniques.
Mass Spectrometry Analysis of this compound
Electron Ionization (EI) mass spectrometry is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. The fragmentation patterns observed in the mass spectrum provide a fingerprint for the molecule's structure.
Predicted Electron Ionization Fragmentation of this compound
While an experimental spectrum for this compound is not publicly available in common databases, its fragmentation pattern can be reliably predicted based on the known behavior of benzyl alcohols and benzyl ethers. The primary fragmentation pathways are expected to involve cleavage of the benzylic C-O bonds and the ether linkage.
A key fragmentation is the cleavage of the bond between the benzyl group and the ether oxygen, leading to the formation of the highly stable tropylium ion at m/z 91. Another significant fragmentation pathway involves the cleavage of the C-O bond of the alcohol, which can result in a fragment at m/z 107. The molecular ion peak (M+) for this compound is expected at m/z 214.
The proposed fragmentation pathway is visualized in the following diagram:
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Data from Analogous Compounds
To support the predicted fragmentation, the experimental mass spectral data of benzyl alcohol and 4-methoxybenzyl alcohol are presented below. These compounds exhibit characteristic fragmentation patterns that are analogous to those expected for this compound.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Interpretation |
| Benzyl Alcohol | 108 | 107 ([M-H]+), 91 (Tropylium ion), 79 ([C6H7]+), 77 (Phenyl cation) |
| 4-Methoxybenzyl Alcohol | 138 | 137 ([M-H]+), 121 ([M-OH]+), 107 ([M-OCH3]+), 91 (Tropylium ion), 77 (Phenyl cation) |
| This compound (Predicted) | 214 | 196 ([M-H2O]+), 123, 107, 91 (Tropylium ion - Base Peak) |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound and its derivatives often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides structural information. | Can cause extensive fragmentation, molecular ion may be weak or absent in EI. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework. | Non-destructive, provides unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., -OH, C-O ether). | Fast, non-destructive, provides information on functional groups. | Provides limited structural information on its own. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from related substances. | High-resolution separation, quantitative analysis. | Does not provide structural information without a coupled detector (e.g., MS). |
The following workflow illustrates how these techniques can be integrated for a thorough characterization:
Caption: Integrated workflow for the characterization of derivatives.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the GC-MS analysis of benzyl alcohol derivatives is as follows:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization at 70 eV, with a scan range of m/z 40-400.
High-Performance Liquid Chromatography (HPLC)
For purity analysis, a reverse-phase HPLC method can be employed:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 50% B, increase to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
A Comparative Guide to the Efficacy of Wang Resin and Other Solid-Phase Supports in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of the solid support is a critical decision that profoundly influences the yield, purity, and overall success of the synthesis. This guide provides an objective comparison of the performance of Wang resin against other commonly used solid-phase supports, including Merrifield, Rink Amide, and Sieber Amide resins. The comparison is supported by experimental data and detailed methodologies to assist in making an informed selection for your specific research needs.
Key Performance Characteristics of Solid-Phase Supports
The efficacy of a solid-phase support in SPPS is primarily determined by several key factors: the type of C-terminal functionality it yields (acid or amide), its loading capacity, the stability of the linker under various reaction conditions, and the conditions required for cleavage of the synthesized peptide from the resin.
Wang resin is one of the most widely used resins in Fmoc-based SPPS for the synthesis of peptides with a C-terminal carboxylic acid.[1] Its p-alkoxybenzyl alcohol linker is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2]
Merrifield resin , the original resin used in Boc-based SPPS, also yields peptides with a C-terminal carboxylic acid.[1] It is characterized by a chloromethyl linker on a polystyrene backbone and requires harsher cleavage conditions, typically involving strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Rink Amide resin is the go-to support for the synthesis of peptide amides, a common C-terminal modification in biologically active peptides.[2][3] Its acid-labile linker allows for cleavage and simultaneous deprotection of side-chain protecting groups under relatively mild acidic conditions.[3]
Sieber Amide resin also produces peptide amides but is even more acid-sensitive than Rink Amide resin.[3][4] This feature allows for the cleavage of fully protected peptide amides under very mild acidic conditions, which can be advantageous for subsequent solution-phase manipulations.[4]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of Wang resin in comparison to other solid-phase supports. It is important to note that the expected purity and yield are highly dependent on the specific peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[2]
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Cleavage Conditions |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0[2] | 50 - 90[2] | Moderate to High[2] | 50-95% TFA in DCM[5] |
| Merrifield Resin | Peptides with a C-terminal carboxylic acid (Boc-SPPS) | 0.5 - 2.0 | Variable | Moderate | HF, TFMSA, or TMSOTf[6] |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0[2] | 52 - 90+[2] | Moderate to High[2] | 95% TFA in DCM[2] |
| Sieber Amide Resin | Peptides with a C-terminal amide (fully protected) | 0.3 - 0.8 | Generally high | Moderate to High | 1-2% TFA in DCM[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for solid-phase peptide synthesis and cleavage using the discussed resins.
General Solid-Phase Peptide Synthesis (Fmoc-Strategy) Workflow
This protocol outlines the general steps for synthesizing a peptide using Fmoc chemistry on a solid support.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc-Deprotection:
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 10-20 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for a second time to ensure complete deprotection.
-
-
Washing:
-
After deprotection, wash the resin multiple times with DMF to remove residual piperidine and the cleaved Fmoc group. A typical wash cycle consists of adding DMF, agitating for 30-60 seconds, and then draining the solvent. This is repeated 5-7 times.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
-
Add an activation base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
-
Repeat:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection Protocols
The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. The specific conditions vary depending on the resin and the peptide sequence.
Wang Resin Cleavage:
-
Reagents: Cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Merrifield Resin Cleavage (HF Cleavage):
-
Reagents: Anhydrous Hydrogen Fluoride (HF) and a scavenger such as anisole.
-
Procedure:
-
This procedure requires a specialized HF cleavage apparatus due to the hazardous nature of HF.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the scavenger.
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum.
-
Wash the resin with cold diethyl ether to recover the cleaved peptide.
-
Rink Amide Resin Cleavage:
-
Reagents: Cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Procedure:
-
Follow the same procedure as for Wang resin cleavage.[2]
-
Sieber Amide Resin Cleavage (for protected peptides):
-
Reagents: 1-2% Trifluoroacetic Acid (TFA) in dichloromethane (DCM).[7]
-
Procedure:
-
Wash the peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 30-60 minutes.
-
Filter the resin and collect the filtrate containing the protected peptide.
-
The protected peptide can then be further purified or used in subsequent reactions.
-
Visualizing Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the general experimental workflow for SPPS and the cleavage mechanisms for each type of resin.
References
A Head-to-Head Battle of the Resins: 4-Benzyloxybenzyl Alcohol (Wang) vs. Merrifield Resin in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that dictates the overall strategy and success of synthesizing a target peptide. Among the plethora of available solid supports, 4-Benzyloxybenzyl alcohol (Wang) resin and Merrifield resin represent two of the most established and widely utilized options. This guide provides an in-depth, objective comparison of these two resins, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed selection for their peptide synthesis needs.
At a Glance: Wang vs. Merrifield Resin
| Feature | This compound (Wang) Resin | Merrifield Resin |
| Primary Synthesis Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Linker Type | p-Alkoxybenzyl alcohol | Chloromethyl |
| Cleavage Conditions | Mildly acidic (e.g., Trifluoroacetic acid - TFA) | Harshly acidic (e.g., Hydrogen fluoride - HF) |
| Linker Stability | Stable to basic conditions (piperidine) | Stable to acidic conditions (TFA) |
| Typical Loading Capacity | 0.3 - 1.0 mmol/g | 0.2 - 1.2 mmol/g |
| Key Advantage | Mild cleavage preserves sensitive residues | Robust linker, well-established protocols |
| Potential Drawback | Risk of racemization for some C-terminal residues | Harsh cleavage can degrade sensitive peptides |
Deep Dive into Performance: A Comparative Analysis
The fundamental difference between Wang and Merrifield resins lies in the chemical strategies they are designed for: Fmoc-based and Boc-based SPPS, respectively. This dictates everything from the linker's stability to the final cleavage conditions.
Linker Chemistry and Stability
Wang Resin features a this compound linker attached to a polystyrene core. The first amino acid is esterified to the hydroxyl group of the linker. This ester linkage is stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc group removal during peptide chain elongation. However, it is labile to moderately strong acids, allowing for cleavage of the final peptide from the resin using TFA.
Merrifield Resin , the pioneering resin for SPPS developed by Nobel laureate R. Bruce Merrifield, is a chloromethylated polystyrene support. The C-terminal amino acid is attached via a benzyl ester bond through nucleophilic substitution of the chloride. This bond is stable to the repetitive TFA treatments required to remove the N-terminal Boc protecting group. However, cleavage of the completed peptide necessitates the use of very strong acids, most commonly HF.
dot graph TD; A[Solid-Phase Peptide Synthesis] --> B{Choice of Protecting Group Strategy}; B --> C[Fmoc Strategy]; B --> D[Boc Strategy]; C --> E[Wang Resin]; D --> F[Merrifield Resin]; E --> G["Mild Cleavage (TFA)"]; F --> H["Harsh Cleavage (HF)"]; G --> I[Peptide with C-terminal Carboxylic Acid]; H --> I;
subgraph Legend direction LR subgraph "Resin Types" direction LR W[Wang Resin] M[Merrifield Resin] end subgraph "Chemical Strategies" direction LR Fmoc[Fmoc] Boc[Boc] end end
end
Caption: Logical relationship between synthesis strategy, resin choice, and cleavage conditions.
Loading Efficiency
The efficiency of attaching the first amino acid to the resin is a crucial parameter. While pre-loaded resins are common, in-house loading is sometimes necessary.
| Resin | Amino Acid Derivative | Loading Conditions | Reported Loading Efficiency |
| Merrifield | Boc-AA-O-Cs+ | DMF, 50°C, 31 hours | 87.3% - 89.6% |
| Wang | Fmoc-AA-OH | DIC, HOBt, DMAP in DMF, 48 hours | 30.4% - 56.2% |
Data adapted from a comparative study on the attachment of Boc-amino acids to Merrifield resin and Fmoc-amino acids to Wang resin.
The data suggests that under the tested conditions, the cesium salt method for loading Boc-amino acids onto Merrifield resin can be more efficient than the carbodiimide-mediated esterification of Fmoc-amino acids to Wang resin.
Swelling Capacity
Resin swelling is essential for efficient reagent diffusion and reaction kinetics. Both resins are typically based on a 1% or 2% divinylbenzene cross-linked polystyrene matrix, which swells in aprotic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF).
A study on resin swelling in various solvents, including greener alternatives, provides insights into the behavior of these polystyrene-based resins. For Merrifield resin functionalized with a Wang linker, good swelling (>4.0 mL/g) was observed in moderately polar, oxygenated solvents.
dot graph LR; subgraph "Solid-Phase Peptide Synthesis Workflow" direction TB; A[Start: Resin] --> B(Swelling); B --> C{Fmoc Deprotection / Boc Deprotection}; C --> D(Washing); D --> E{Amino Acid Coupling}; E --> F(Washing); F --> G{Repeat C-F for each Amino Acid}; G --> H(Final Deprotection); H --> I(Cleavage from Resin); I --> J[Crude Peptide]; end
Caption: A generalized workflow for solid-phase peptide synthesis, highlighting the cyclical nature of the process.
Experimental Protocols
General Protocol for Fmoc-SPPS on Wang Resin
-
Resin Swelling: Swell Fmoc-amino acid-loaded Wang resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether.
General Protocol for Boc-SPPS on Merrifield Resin
-
Resin Swelling: Swell Boc-amino acid-loaded Merrifield resin in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM, isopropanol, and then DCM again to remove residual acid.
-
Neutralization: Neutralize the resin with 5-10% DIPEA in DCM.
-
Washing: Wash the resin with DCM.
-
Amino Acid Coupling: Activate the next Boc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., DCC or HBTU) and add it to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DCM and isopropanol.
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled, treat the resin with anhydrous HF at 0°C for 1-2 hours in the presence of a scavenger like anisole.
-
Peptide Precipitation: After HF evaporation, wash the resin with ether and extract the peptide with an appropriate solvent (e.g., dilute acetic acid).
Side Reactions and "Difficult" Peptides
A significant concern with Wang resin is the potential for racemization of the C-terminal amino acid during the initial loading, especially for cysteine and histidine. Using pre-loaded resins can mitigate this issue.
For Merrifield resin , the repeated acidic steps for Boc deprotection can lead to premature cleavage of the peptide from the resin, although this is generally minimal. The harsh HF cleavage is the main drawback, as it can degrade peptides containing sensitive residues like tryptophan, methionine, and cysteine.
The synthesis of "difficult" sequences, which are prone to aggregation, is challenging for both resin types. The choice of resin in these cases often depends on the specific sequence and the chemist's familiarity with either the Fmoc or Boc strategy.
Decision Guide: Which Resin to Choose?
Conclusion
Both this compound (Wang) resin and Merrifield resin are powerful tools for solid-phase peptide synthesis, each with a distinct set of advantages and disadvantages tied to their respective chemical strategies.
Choose Wang Resin (Fmoc-SPPS) when:
-
Your peptide contains acid-sensitive residues that would be degraded by HF.
-
You require milder cleavage conditions.
-
You are using an automated synthesizer optimized for Fmoc chemistry.
Choose Merrifield Resin (Boc-SPPS) when:
-
You are synthesizing peptides without highly acid-sensitive residues.
-
Linker stability to repeated acid treatments for very long peptides is a primary concern.
-
You have access to an HF cleavage apparatus and are experienced with the Boc protocol.
Ultimately, the optimal choice depends on the specific chemical properties of the target peptide, the available equipment, and the researcher's expertise. By carefully considering the factors outlined in this guide, scientists can enhance the efficiency and success rate of their peptide synthesis endeavors.
A Comparative Guide to Orthogonal Protection Strategies Featuring Benzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removed with high selectivity. This guide provides an objective comparison of the benzyl ether protecting group against other common alternatives for hydroxyl functionalities, supported by experimental data, detailed methodologies, and visual workflows to aid in strategic synthetic planning.
Orthogonal Protection: A Paradigm of Selectivity
Orthogonal protection is a powerful strategy that allows for the selective deprotection of one functional group in the presence of others within the same molecule.[1] This is achieved by employing protecting groups that are cleaved under distinct and non-interfering reaction conditions. The benzyl (Bn) ether, with its unique deprotection profile, is a key player in many orthogonal protection schemes.
The following diagram illustrates the concept of orthogonal deprotection, where different protecting groups (PG1, PG2, PG3) on a molecule can be removed independently by specific reagents (Reagent A, Reagent B, Reagent C).
Caption: Conceptual overview of an orthogonal protection strategy.
Comparative Stability of Benzyl Ethers and Alternatives
Benzyl ethers are renowned for their robustness under a wide array of synthetic conditions, particularly their stability in both acidic and basic media.[2] Their primary mode of cleavage, catalytic hydrogenolysis, offers a mild and highly selective deprotection pathway that is orthogonal to many other common protecting groups.[2] The following table summarizes the stability of benzyl ethers in comparison to silyl ethers, acetals, and esters under various reaction conditions.
| Protecting Group | Reagents/Conditions | Benzyl (Bn) Ether | Silyl Ether (e.g., TBDMS) | Acetal (e.g., THP) | Ester (e.g., Acetyl) |
| Acidic | Dilute Acid (e.g., AcOH, aq. HCl) | Stable | Labile | Labile | Stable |
| Basic | Aqueous Base (e.g., NaOH, K₂CO₃) | Stable | Stable | Stable | Labile |
| Reductive | Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | Stable | Stable | Stable |
| Fluoride | Tetrabutylammonium fluoride (TBAF) | Stable | Labile | Stable | Stable |
| Oxidative | Mild Oxidants (e.g., PCC, Swern) | Stable | Stable | Stable | Stable |
This table provides a general overview. Specific substrate and reaction conditions can influence stability.
Experimental Protocols
Detailed methodologies for the protection of a hydroxyl group with a benzyl ether and the orthogonal deprotection of benzyl ethers, silyl ethers, acetals, and esters are provided below.
Protection of a Primary Alcohol with a Benzyl Group
This protocol describes the benzylation of a primary alcohol using the Williamson ether synthesis.[3]
Workflow:
Caption: General workflow for the benzylation of an alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzyl bromide (BnBr) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: >90%
Orthogonal Deprotection Strategies
The following protocols detail the selective cleavage of different protecting groups, demonstrating the principles of an orthogonal protection strategy.
This method provides a mild and efficient way to cleave benzyl ethers while leaving many other protecting groups intact.[2]
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Typical Yield: >95%[4]
Silyl ethers are readily cleaved by fluoride ions, a condition under which benzyl ethers are stable.[5]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Typical Yield: >90%[4]
Acetals are labile under acidic conditions, which do not affect benzyl ethers.[6]
Materials:
-
Acetal-protected diol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the acetal-protected compound in a mixture of THF and water (e.g., 3:1).
-
Add a catalytic amount of acetic acid.
-
Stir the reaction at room temperature or heat gently if necessary, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography if necessary.
Typical Yield: High[4]
Esters are selectively cleaved under basic conditions, demonstrating orthogonality with the stable benzyl ether.[2]
Materials:
-
Acetyl-protected alcohol (1.0 equiv)
-
Sodium methoxide (NaOMe) (catalytic amount)
-
Methanol (MeOH)
Procedure:
-
Dissolve the acetyl-protected alcohol in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., Amberlite® IR-120 H⁺ resin) until the pH is neutral.
-
Filter the mixture and concentrate the filtrate.
-
Purify the product as needed.
Typical Yield: >95%[4]
Conclusion
The benzyl ether protecting group offers a unique combination of stability and selective cleavage, making it an invaluable tool in modern organic synthesis. Its robustness towards a wide range of reagents, coupled with its facile removal via catalytic hydrogenolysis, allows for its seamless integration into complex orthogonal protection strategies. By understanding the distinct reactivity profiles of benzyl ethers and other common protecting groups, researchers can design more efficient and elegant synthetic routes to complex molecules, accelerating progress in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Cleavage Efficiency in p-Alkoxybenzyl Alcohol Linkers for Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable linker is a critical parameter in solid-phase peptide synthesis (SPPS), directly influencing the yield and purity of the final product. The p-alkoxybenzyl alcohol linker family is widely utilized for anchoring the C-terminal amino acid to the solid support, offering cleavage under acidic conditions to release the synthesized peptide as a C-terminal carboxylic acid. The efficiency of this cleavage is modulated by the substitution pattern on the aromatic ring of the benzyl alcohol moiety. This guide provides a comparative overview of the cleavage efficiency of common p-alkoxybenzyl alcohol linkers, supported by experimental data and detailed protocols.
Introduction to p-Alkoxybenzyl Alcohol Linkers
p-Alkoxybenzyl alcohol linkers are a cornerstone of Fmoc-based SPPS. Their popularity stems from their stability to the basic conditions required for Fmoc deprotection (e.g., piperidine in DMF) while being susceptible to cleavage by moderately strong acids, most commonly trifluoroacetic acid (TFA). The general structure consists of a benzyl alcohol attached to a solid support, with an alkoxy group at the para position relative to the benzylic alcohol. This alkoxy group plays a crucial role in determining the acid lability of the linker.
The acid-catalyzed cleavage mechanism proceeds through the protonation of the benzylic alcohol, followed by the loss of water to form a resonance-stabilized benzylic carbocation. This carbocation is then trapped by nucleophiles present in the cleavage cocktail. The stability of this carbocation intermediate is the primary determinant of the cleavage rate. Electron-donating groups on the aromatic ring, such as additional methoxy groups, further stabilize the carbocation, thereby increasing the linker's sensitivity to acid and allowing for cleavage under milder acidic conditions.
Below is a diagram illustrating the general acid-catalyzed cleavage mechanism for a peptide attached to a p-alkoxybenzyl alcohol linker.
Caption: General acid-catalyzed cleavage mechanism.
Comparative Analysis of Linker Cleavage Efficiency
The cleavage efficiency of p-alkoxybenzyl alcohol linkers is primarily dictated by their acid lability. This lability is influenced by the electronic nature of the substituents on the aromatic ring. The following table summarizes the characteristics and relative cleavage efficiency of commonly used p-alkoxybenzyl alcohol-based linkers.
| Linker Name | Common Resin Name | Structure of the Core Linker Moiety | Relative Acid Lability | Typical Cleavage Conditions | Key Features |
| p-Benzyloxybenzyl alcohol | Wang Resin | 4-(Hydroxymethyl)phenoxymethyl | Standard | 95% TFA in H₂O/TIS (95:2.5:2.5) for 1-3 hours | Most widely used for Fmoc SPPS to yield peptide acids. Risk of side reactions with sensitive residues like Trp.[1][2] |
| p-Alkoxybenzyl alcohol (PAM) | PAM Resin | 4-(Hydroxymethyl)phenylacetamidomethyl | Low | Anhydrous HF | Primarily used in Boc-SPPS due to its higher acid stability. |
| 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid | HMPB Resin | 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyryl | High | 1-50% TFA in DCM | The additional methoxy group increases acid sensitivity, allowing for cleavage under milder conditions. |
| Super Acid Sensitive Resin | SASRIN Resin | 4-(4-Hydroxymethyl-3,5-dimethoxyphenoxy)valeryl | Very High | 1% TFA in DCM | Two methoxy groups significantly increase acid lability, making it suitable for synthesizing protected peptide fragments.[2] |
Experimental Protocols
Protocol 1: General Procedure for Test Cleavage and Cleavage Efficiency Analysis
This protocol describes a general method to compare the cleavage efficiency of different p-alkoxybenzyl alcohol linkers by monitoring the release of a model peptide over time.
1. Materials:
-
Peptide-resin conjugates (e.g., a model tripeptide synthesized on Wang, HMPB, and SASRIN resins)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
HPLC system with a C18 column
-
HPLC solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
2. Procedure:
-
Resin Preparation: Swell a known amount of each peptide-resin (e.g., 20 mg) in DCM in separate reaction vessels for 30 minutes.
-
Cleavage Reaction:
-
Remove the DCM and add the cleavage cocktail (e.g., 1 mL) to each resin.
-
Incubate the reactions at room temperature with occasional swirling.
-
At specified time points (e.g., 10, 30, 60, 120, and 180 minutes), carefully withdraw a small aliquot (e.g., 50 µL) of the cleavage solution.
-
-
Sample Preparation for HPLC:
-
Immediately add the aliquot to a microcentrifuge tube containing cold diethyl ether (e.g., 500 µL) to precipitate the cleaved peptide.
-
Centrifuge the tube to pellet the peptide.
-
Decant the ether and allow the peptide pellet to air dry briefly.
-
Re-dissolve the peptide in a known volume of HPLC Solvent A (e.g., 200 µL).
-
-
HPLC Analysis:
-
Inject a standard volume of the prepared sample onto the HPLC system.
-
Elute the peptide using a suitable gradient of Solvent B (e.g., 5-95% over 30 minutes).
-
Monitor the absorbance at 220 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the cleaved peptide for each time point.
-
Plot the peak area against time for each linker to generate cleavage kinetics curves.
-
The cleavage efficiency can be compared by examining the time required to reach maximum cleavage for each linker.
-
The following diagram outlines the experimental workflow for comparing cleavage efficiency.
Caption: Workflow for comparative cleavage analysis.
Protocol 2: Standard Cleavage Protocol for Peptide Release from Wang Resin
This protocol is a standard procedure for the final cleavage of a synthesized peptide from Wang resin.
1. Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: TFA/H₂O/TIS (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
DCM
-
Sintered glass funnel
-
Round-bottom flask
2. Procedure:
-
Wash the peptide-resin thoroughly with DCM to remove residual DMF, followed by a final wash with methanol to shrink the resin. Dry the resin under high vacuum for at least 2 hours.
-
Place the dry resin in a round-bottom flask.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stopper the flask and allow the reaction to proceed at room temperature for 1.5 to 3 hours with occasional swirling.
-
Filter the resin using a sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Concentrate the filtrate under reduced pressure (optional, if the volume is large).
-
Add the concentrated filtrate dropwise to a large volume of cold diethyl ether (at least 10-fold excess) with stirring to precipitate the crude peptide.
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.
Conclusion
The choice of a p-alkoxybenzyl alcohol linker significantly impacts the strategy for the final cleavage step in SPPS. Standard Wang resin requires strong acidic conditions (e.g., 95% TFA) for efficient cleavage. In contrast, linkers with additional electron-donating methoxy groups, such as HMPB and SASRIN, exhibit progressively higher acid lability, allowing for cleavage under much milder conditions.[2] This is particularly advantageous for the synthesis of protected peptide fragments or peptides containing acid-sensitive modifications. The selection of the appropriate linker should, therefore, be based on the desired final product and the chemical nature of the synthesized peptide. The protocols provided herein offer a framework for both comparing the cleavage efficiency of different linkers and for the standard release of peptides from the widely used Wang resin.
References
A Researcher's Guide to Benzyl-Based Protecting Groups in Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Benzyl-based protecting groups are among the most versatile and widely employed tools for the temporary masking of hydroxyl and other nucleophilic functional groups. Their popularity stems from a combination of general stability, ease of introduction, and the availability of multiple, often orthogonal, deprotection strategies. This guide provides an objective comparison of the most common benzyl-type protecting groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in designing robust and efficient synthetic routes.
Comparative Analysis of Benzyl-Based Protecting Groups
The primary distinction between the various benzyl-based protecting groups lies in the electronic nature of the aromatic ring, which directly influences their lability towards acidic and oxidative cleavage. The unsubstituted benzyl (Bn) group is known for its robustness, while electron-donating substituents, such as methoxy groups, render the protecting group more susceptible to milder deprotection conditions.[1] This electronic tuning allows for the strategic and selective removal of different benzyl-type protecting groups within the same molecule, a concept known as orthogonal protection.[2][3]
Stability and Cleavage Conditions
The following table summarizes the stability and common cleavage conditions for the most frequently used benzyl-based protecting groups: Benzyl (Bn), p-Methoxybenzyl (PMB), and 2,4-Dimethoxybenzyl (DMB).
| Protecting Group | Structure | Stability to Bases | Stability to Mild Acids | Cleavage Conditions |
| Benzyl (Bn) |
| Stable | Generally Stable | Hydrogenolysis: H₂, Pd/C[4]; Strong Acids: HBr, BCl₃ |
| p-Methoxybenzyl (PMB/MPM) |
| Stable | Less stable than Bn | Oxidative: DDQ, CAN[5][6]; Acidic: TFA[7] |
| 2,4-Dimethoxybenzyl (DMB/DMPM) |
| Stable | Labile | Mild Oxidative: DDQ[8]; Mild Acidic: Dilute TFA[9] |
Quantitative Performance Data
The choice of a protecting group is often guided by reaction efficiency. The following tables provide a summary of typical experimental conditions and outcomes for the protection of a primary alcohol and the subsequent deprotection of the resulting ethers.
Table 1: Protection of a Primary Alcohol
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bn | Benzyl bromide (BnBr) | NaH | THF | 0 to rt | 4 - 12 | 90 - 98 |
| PMB | p-Methoxybenzyl chloride (PMBCl) | NaH | THF/DMF | 0 to rt | 2 - 8 | 90 - 98 |
| DMB | 2,4-Dimethoxybenzyl chloride (DMBCl) | NaH | THF | 0 to rt | 2 - 6 | 85 - 95 |
Table 2: Comparative Deprotection Data
| Protecting Group | Deprotection Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Bn | H₂ (1 atm), 10% Pd/C | MeOH | rt | 2 - 16 | >95 |
| PMB | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1) | rt | 0.5 - 2 | 90 - 97 |
| DMB | 10% TFA in CH₂Cl₂ | CH₂Cl₂ | 0 to rt | 0.25 - 1 | 90 - 98 |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protocol 1: Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMBCl)
Objective: To protect a primary hydroxyl group as a PMB ether.
Procedure:
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 eq.) in anhydrous THF.[10]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-methoxybenzyl chloride (PMBCl, 1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ
Objective: To selectively cleave a PMB ether in the presence of other functional groups.
Procedure:
-
Dissolve the PMB-protected substrate (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).[10]
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2-1.5 eq.) in one portion at room temperature.[10]
-
Stir the reaction mixture vigorously. The solution will typically turn dark green or brown.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 3: Acid-Catalyzed Deprotection of a DMB Ether using Trifluoroacetic Acid (TFA)
Objective: To remove a DMB protecting group under mild acidic conditions.
Procedure:
-
Dissolve the DMB-protected alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[9]
-
Add a scavenger, such as anisole (5-10 equivalents) or triisopropylsilane (2-5 equivalents), to the solution.[9]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 10-50% v/v).[9]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Workflows and Mechanisms
Selecting the Appropriate Benzyl-Based Protecting Group
The choice between Bn, PMB, and DMB protecting groups is dictated by the overall synthetic strategy, particularly the need for subsequent deprotection in the presence of other sensitive functional groups.
Caption: A decision tree for selecting a suitable benzyl-based protecting group.
Mechanism of Oxidative Deprotection of a PMB Ether with DDQ
The cleavage of a PMB ether with DDQ proceeds through a single-electron transfer (SET) mechanism, facilitated by the electron-rich nature of the p-methoxyphenyl ring.[10]
Caption: Mechanism of PMB ether deprotection using DDQ.
Orthogonal Deprotection Strategy
The differential lability of Bn, PMB, and DMB groups allows for their sequential removal, which is a powerful strategy in the synthesis of complex molecules with multiple hydroxyl groups.[1]
Caption: Sequential deprotection of DMB, PMB, and Bn ethers.
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
Analysis of reaction kinetics for cleavage of 4-Benzyloxybenzyl alcohol linkers
An objective comparison of the performance of 4-Benzyloxybenzyl alcohol linkers against other acid-labile alternatives, supported by available experimental data and detailed methodologies.
Comparison of Acid-Labile Linker Cleavage Kinetics
The selective cleavage of linkers within the acidic tumor microenvironment or inside cellular compartments like endosomes and lysosomes is a critical aspect of targeted drug delivery, particularly for Antibody-Drug Conjugates (ADCs).[1][2] This guide provides a comparative analysis of the reaction kinetics for the cleavage of this compound linkers and other common acid-labile linkers.
The stability of a linker at physiological pH (around 7.4) in plasma and its rapid cleavage at lower pH (4.5-6.5) are key determinants of an ADC's therapeutic index, minimizing off-target toxicity and maximizing efficacy.[3][4]
Data Presentation
The following table summarizes the available quantitative and qualitative data on the cleavage of various acid-labile linkers. Direct comparison of half-life values should be approached with caution due to variations in experimental conditions, specific molecular constructs, and analytical methods across different studies.[5]
| Linker Type | Cleavage Mechanism | Stability at pH 7.4 (Plasma) | Cleavage at Acidic pH (e.g., pH 5.0) | Key Characteristics & Tuning |
| This compound | Acid-catalyzed ether hydrolysis | Generally stable | Cleavage occurs, but specific kinetic data is not readily available in the reviewed literature. The rate is dependent on the stability of the resulting carbocation. | Cleavage is initiated by protonation of the ether oxygen, followed by formation of a stable benzyl carbocation.[6][7] |
| Hydrazone | Acid-catalyzed hydrolysis | Moderately stable; can be susceptible to hydrolysis. Half-life can be around 2-3 days in human plasma.[5] | Rapid hydrolysis. The half-life for some acyl hydrazones can be as short as 2.4 minutes at pH ~5.0.[8] | Cleavage rate is highly pH-dependent and can be tuned by introducing electron-donating or -withdrawing groups.[8] |
| Acetal/Ketal | Acid-catalyzed hydrolysis | Generally stable | Rapidly hydrolyze in acidic conditions to release a diol and a ketone or aldehyde. | The rate of hydrolysis can be modulated by the electronic nature of the substituents on the acetal/ketal moiety. |
| Silyl Ether | Acid-catalyzed hydrolysis | Can be engineered for high stability. A novel silyl ether linker showed a half-life of more than 7 days in human plasma. | Cleavage occurs under acidic conditions. | Stability can be tuned by altering the substituents on the silicon atom. |
| cis-Aconityl | Intramolecular acid catalysis | Stable | Rapid hydrolysis at acidic pH due to intramolecular assistance from a neighboring carboxylic acid group. | The rate of cleavage is influenced by the proximity and orientation of the carboxylic acid. |
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the evaluation and comparison of linker cleavage kinetics.
Protocol for In Vitro Linker Cleavage Assay
This protocol outlines a general method for determining the kinetic parameters of linker cleavage in a controlled buffer system.
1. Materials and Reagents:
-
Linker-payload conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate or citrate buffer at pH 5.0
-
Quenching solution (e.g., a solution to neutralize the acid)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath at 37°C
2. Procedure:
-
Sample Preparation: Prepare stock solutions of the linker-payload conjugate in an appropriate solvent (e.g., DMSO).
-
Reaction Setup:
-
In separate sets of tubes, dilute the linker-payload conjugate to a final concentration in the pH 7.4 buffer and the pH 5.0 buffer.
-
Incubate the tubes at 37°C.
-
-
Time Points: At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each reaction tube and add the quenching solution to stop the reaction.
-
Sample Analysis by HPLC:
-
Inject the quenched samples into the HPLC system.
-
Monitor the cleavage of the conjugate and the appearance of the released payload by detecting the absorbance at a suitable wavelength.
-
Quantify the amount of intact conjugate and released payload by integrating the peak areas and comparing them to a standard curve.
-
3. Data Analysis:
-
For each pH, plot the concentration of the intact conjugate against time.
-
Determine the half-life (t½) of the linker at each pH by fitting the data to a first-order decay model.
Protocol for Plasma Stability Assay
This protocol evaluates the stability of a linker in a biological matrix.
1. Materials and Reagents:
-
Antibody-Drug Conjugate (ADC)
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system for analysis
2. Procedure:
-
Incubation: Incubate the ADC at a specific concentration in plasma at 37°C.[9]
-
Sampling: Collect aliquots at various time points.[9]
-
Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) to extract the ADC and any released payload.[9]
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and free payload over time.[9]
3. Data Analysis:
-
Plot the percentage of intact ADC remaining over time to determine the linker's stability and half-life in plasma.[9]
Mandatory Visualization
The following diagrams illustrate the cleavage mechanism of the this compound linker and a typical experimental workflow for evaluating linker stability.
Caption: Acid-catalyzed cleavage of the this compound linker.
Caption: Workflow for assessing the stability of a linker in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 4-Benzyloxybenzyl Alcohol
The safe and compliant disposal of 4-Benzyloxybenzyl alcohol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the appropriate management of this compound waste, including unused product and contaminated materials.
Hazard Profile and Safety Data
Understanding the hazards associated with this compound is the first step in its safe handling and disposal. It is a combustible solid that can cause significant irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) before handling this chemical.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | GHS07 | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | GHS07 | Warning |
| Physical Hazard | Combustible Solid.[3] | None | None |
| Environmental Hazards | No substances known to be hazardous to the environment or not degradable in waste water treatment plants. | None | None |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.[4]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles that meet European Standard EN 166 or OSHA regulations in 29 CFR 1910.133.[1][5]
-
Lab Coat: A standard laboratory coat or other protective clothing is required to prevent skin exposure.[1][5]
-
-
Spill Response:
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves treating it as hazardous chemical waste and arranging for its collection by a licensed environmental waste management company.[4][6] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Waste Identification and Segregation
-
Treat all this compound waste, including unused product and contaminated materials (e.g., paper towels, gloves, weigh boats), as hazardous waste.[7]
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, acid anhydrides, or acid chlorides, unless explicitly permitted by your institution's hazardous waste management plan.[5][7]
Waste Collection and Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[4][7] The original container, if in good condition, is a suitable option.[4]
-
Ensure the waste container is kept tightly closed except when adding waste.[2]
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[8]
Labeling
-
Clearly label the waste container as "Hazardous Waste" .[4][7]
-
Include the approximate quantity or concentration and the date of accumulation.[4]
Storage
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory.[2][4]
-
The storage area should be away from incompatible materials.[5]
Disposal of Empty Containers
-
Triple Rinse: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[7][8]
-
Container Disposal: Once triple-rinsed, deface or remove the original label. The clean, empty container can then typically be disposed of as regular non-hazardous waste, but confirm this with local regulations.[7][8]
Arrange for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a pickup for the hazardous waste.[4][7]
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.[4]
-
The final disposal method will be handled by a licensed professional waste disposal service, which will typically involve incineration in a chemical incinerator.[1][4][6]
Disposal Workflow Diagram
The logical workflow for the proper disposal of this compound is outlined below.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific chemical hygiene plan and consultation with your environmental health and safety department. Always refer to local, state, and federal regulations for complete compliance.
References
Personal protective equipment for handling 4-Benzyloxybenzyl alcohol
Essential Safety and Handling Guide for 4-Benzyloxybenzyl Alcohol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring personal safety and experimental integrity. This guide provides immediate and essential safety and logistical information for handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), a comprehensive operational plan, and a detailed disposal strategy.
Hazard and Safety Data
This compound is a solid, off-white, and odorless compound that requires careful handling due to its potential health effects.[1] The primary hazards associated with this chemical are skin and eye irritation.[1][2][3]
| Hazard Classification | Description |
| Physical State | Solid, Off-white[1] |
| Odor | Odorless[1] |
| Health Hazards | Causes skin irritation[1][2][3] |
| Causes serious eye irritation[1][2][3] | |
| Environmental Hazards | No known significant environmental hazards[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure safety when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must comply with European Standard EN166 or OSHA 29 CFR 1910.133.[1][2] A face shield should be considered if there is a splash hazard.[4] |
| Hand Protection | Chemical-resistant gloves | Protective gloves are mandatory.[1][2] Disposable nitrile gloves are suitable for short-term use and should be inspected before and changed immediately after contamination.[4] |
| Body Protection | Laboratory Coat | A standard, buttoned laboratory coat is required to protect skin and clothing.[4] For handling larger quantities or when there is a potential for splashing, a chemically resistant gown is recommended.[4] |
| Respiratory Protection | Not normally required | Under normal laboratory use with adequate ventilation, respiratory protection is not necessary.[1][4] For large-scale operations, emergency situations, or in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[2]
-
Confirm you have the correct chemical and review the Safety Data Sheet (SDS).
-
Put on all required personal protective equipment as detailed in the table above.
2. During Handling:
-
Handle the chemical in a well-ventilated area.[1]
-
Do not breathe in the dust.[2]
-
Measure and dispense the chemical carefully to avoid generating dust.
-
Do not eat, drink, or smoke in the handling area.[6]
-
Be aware of incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2]
3. After Handling:
-
Thoroughly wash your hands, face, and any exposed skin with soap and water.[1][2][3]
-
Clean the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE.
-
Store this compound in a dry, cool, and well-ventilated place.[1][2][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This compound and its container must be disposed of as hazardous waste.[4]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national regulations.[2]
2. Spill Cleanup:
-
In case of a spill, ensure adequate ventilation and wear appropriate PPE.[2]
-
Sweep up the solid material and place it into a suitable, labeled container for disposal.[2]
-
Avoid allowing the chemical to enter drains or the environment.[2]
3. Container Disposal:
-
Dispose of the contents and the container at an approved waste disposal facility.[1]
-
Do not reuse empty containers.
Experimental Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
First Aid Measures
Immediate first aid is crucial in the event of exposure.
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation develops, seek medical attention.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]
-
If in Eyes: Rinse the eyes cautiously with water for several minutes.[1][2][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2][3] If eye irritation persists, seek medical attention.[1][2]
-
If Inhaled: Move the individual to fresh air.[1][2] If the person is not breathing, provide artificial respiration.[1][2] Seek medical attention.[1][2]
-
If Swallowed: Rinse the mouth with water.[1][2] Seek immediate medical attention.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

